Flt3-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H24FN5O |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[3-[(E)-2-[3-fluoro-4-(morpholin-4-ylmethyl)phenyl]ethenyl]-1H-indazol-6-yl]pyridin-2-amine |
InChI |
InChI=1S/C25H24FN5O/c26-22-13-17(1-3-20(22)16-31-9-11-32-12-10-31)2-6-23-21-5-4-18(14-24(21)30-29-23)19-7-8-28-25(27)15-19/h1-8,13-15H,9-12,16H2,(H2,27,28)(H,29,30)/b6-2+ |
InChI Key |
DGVCCTJURVYOEM-QHHAFSJGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Disclaimer: The specific compound "Flt3-IN-31" was not identifiable in publicly available scientific literature based on the conducted searches. The following guide provides a comprehensive overview of the mechanism of action of FMS-like tyrosine kinase 3 (FLT3) inhibitors in general, drawing upon established research in the field. This information is intended for researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][3] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the receptor and its downstream signaling pathways, driving leukemic cell growth and survival.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML. This guide details the mechanism of action of FLT3 inhibitors, their effects on downstream signaling, and the experimental protocols used for their evaluation.
The FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular domain.[2][5] This activation initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the STAT5 pathway, which collectively promote cell survival, proliferation, and differentiation.[2][3][6]
In FLT3-mutated AML, the receptor is constitutively active, leading to aberrant and sustained activation of these downstream pathways, which contributes to the malignant phenotype.[3][4]
References
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3 [mdpi.com]
- 4. Activating FLT3 Mutants Show Distinct Gain-of-Function Phenotypes In Vitro and a Characteristic Signaling Pathway Profile Associated with Prognosis in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Flt3-IN-31: Unraveling its Role in the FLT3 Signaling Pathway
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis.[4][5] Consequently, FLT3 has emerged as a key therapeutic target in AML. This technical guide provides an in-depth analysis of the FLT3 signaling pathway and the role of targeted inhibitors, with a focus on available information regarding inhibitors of this pathway.
The FLT3 Signaling Pathway: A Central Regulator of Hematopoiesis
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and a conformational change.[6][7] This leads to the trans-autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor, creating docking sites for various downstream signaling proteins.[7] The activation of FLT3 triggers several key downstream signaling cascades, including:
-
RAS/MAPK Pathway: Promotes cell proliferation and survival.[4][8]
-
PI3K/AKT Pathway: Plays a crucial role in cell survival, growth, and proliferation.[1][4][8]
-
JAK/STAT Pathway: Particularly STAT5, is critical for cell proliferation and survival, and its activation is a hallmark of mutant FLT3 signaling.[2][4][7]
Mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), result in ligand-independent constitutive activation of the receptor.[4][9] This aberrant signaling perpetually drives the downstream pathways, leading to uncontrolled proliferation and survival of leukemic blasts.[4][10]
Below is a diagram illustrating the canonical FLT3 signaling pathway.
Caption: Canonical FLT3 Signaling Pathway.
The Role of FLT3 Inhibitors
The critical role of aberrant FLT3 signaling in AML has led to the development of numerous small molecule FLT3 inhibitors. These inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[4][9] Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[3] First-generation inhibitors often target multiple kinases, while second-generation inhibitors are generally more potent and selective for FLT3.[10]
While specific information and quantitative data for a compound designated "Flt3-IN-31" are not available in the reviewed literature, the general mechanism of action for a FLT3 inhibitor would be to compete with ATP for binding to the catalytic site of the FLT3 kinase domain. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, thereby inducing apoptosis and inhibiting the proliferation of FLT3-mutated leukemic cells.
Experimental Protocols for Evaluating FLT3 Inhibitors
The preclinical evaluation of a novel FLT3 inhibitor typically involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. The following are representative experimental protocols.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against wild-type and mutant FLT3 kinase.
Methodology:
-
Recombinant human FLT3 kinase (wild-type or mutant) is incubated with the test compound at various concentrations in a kinase buffer.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, TR-FRET, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cellular Proliferation/Viability Assay
Objective: To assess the effect of the compound on the proliferation and viability of FLT3-dependent leukemia cell lines.
Methodology:
-
Human leukemia cell lines endogenously expressing or engineered to express mutant FLT3 (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 48-72 hours), cell viability is measured using assays such as MTS, MTT, or CellTiter-Glo.
-
The GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.
Western Blot Analysis of FLT3 Signaling
Objective: To confirm the on-target activity of the compound by assessing the phosphorylation status of FLT3 and its downstream effectors.
Methodology:
-
FLT3-mutant leukemia cells are treated with the test compound at various concentrations for a short duration (e.g., 1-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), and total ERK.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the levels of phosphorylated proteins indicates inhibition of the signaling pathway.
The workflow for evaluating a potential FLT3 inhibitor is depicted in the diagram below.
Caption: Experimental Workflow for FLT3 Inhibitor Evaluation.
Data Presentation
While specific quantitative data for "this compound" is unavailable, the following tables provide a template for how such data for a hypothetical FLT3 inhibitor would be presented.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| FLT3-WT | Value |
| FLT3-ITD | Value |
| FLT3-D835Y | Value |
| c-KIT | Value |
| PDGFRβ | Value |
Table 2: Cellular Activity against FLT3-Mutant Cell Lines
| Cell Line | FLT3 Status | GI50 (nM) |
| MV4-11 | FLT3-ITD | Value |
| MOLM-13 | FLT3-ITD | Value |
| Ba/F3-ITD | FLT3-ITD | Value |
| Ba/F3-WT | FLT3-WT | Value |
Conclusion
The FLT3 signaling pathway remains a highly validated and critical target for the treatment of AML. The development of potent and selective FLT3 inhibitors has significantly improved the therapeutic landscape for patients with FLT3-mutated AML. Although specific details on "this compound" are not publicly available, the established methodologies for characterizing FLT3 inhibitors provide a clear roadmap for the preclinical and clinical development of novel agents targeting this pathway. Future research will likely focus on overcoming resistance mechanisms and exploring novel combination therapies to further enhance clinical outcomes.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
The Enigmatic Flt3-IN-31: An Inquiry into its Effects on FLT3-ITD and FLT3-TKD Mutations in Acute Myeloid Leukemia
Despite a comprehensive search of publicly available scientific literature and databases, no specific information could be found regarding a compound designated "Flt3-IN-31." This suggests that "this compound" may be an internal, preclinical, or otherwise unpublished identifier for a FMS-like tyrosine kinase 3 (FLT3) inhibitor. As such, a detailed technical guide on its specific effects on FLT3-Internal Tandem Duplication (ITD) and FLT3-Tyrosine Kinase Domain (TKD) mutations cannot be constructed at this time.
The following guide provides a general framework for the type of in-depth analysis that would be conducted on a novel FLT3 inhibitor, using established knowledge of FLT3 signaling and the common methodologies employed in the field. This document is intended to serve as a template for the evaluation of new FLT3 inhibitors as their data becomes public.
Introduction to FLT3 Mutations in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. The two most common types of activating mutations are:
-
FLT3-Internal Tandem Duplication (ITD): These mutations involve the duplication of a portion of the juxtamembrane domain of the FLT3 receptor. FLT3-ITD mutations are found in approximately 20-30% of AML patients and are associated with a poor prognosis.
-
FLT3-Tyrosine Kinase Domain (TKD): These are typically point mutations, most commonly at the D835 residue within the activation loop of the kinase domain. FLT3-TKD mutations are present in about 5-10% of AML patients.
The constitutive activation of FLT3 by these mutations drives downstream signaling pathways, primarily the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways, which are critical for leukemic cell growth and survival.
Hypothetical Efficacy of an FLT3 Inhibitor: Data Presentation
Were data available for "this compound," it would be summarized in tables to facilitate comparison of its activity against various FLT3 mutations. The following tables are illustrative examples of how such data would be presented.
Table 1: In Vitro Kinase Inhibitory Activity of a Hypothetical FLT3 Inhibitor
| Target Kinase | IC50 (nM) |
| FLT3-WT | Value |
| FLT3-ITD | Value |
| FLT3-D835Y (TKD) | Value |
| c-KIT | Value |
| KDR (VEGFR2) | Value |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of a Hypothetical FLT3 Inhibitor in FLT3-Mutated Cell Lines
| Cell Line | FLT3 Mutation | Proliferation IC50 (nM) | Apoptosis Induction (EC50, nM) |
| MV4-11 | FLT3-ITD | Value | Value |
| Molm-13 | FLT3-ITD | Value | Value |
| Ba/F3-ITD | FLT3-ITD | Value | Value |
| Ba/F3-D835Y | FLT3-TKD | Value | Value |
EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols for Evaluating FLT3 Inhibitors
The following are standard experimental methodologies used to characterize the efficacy and mechanism of action of FLT3 inhibitors.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of the compound against purified FLT3 kinase domains (wild-type, ITD, and TKD variants).
Methodology:
-
Recombinant human FLT3 kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP.
-
The inhibitor is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™, LanthaScreen™, or HTRF®.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assays
Objective: To assess the effect of the inhibitor on the growth of leukemia cell lines harboring FLT3 mutations.
Methodology:
-
FLT3-mutated cell lines (e.g., MV4-11, Molm-13) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (typically 48-72 hours), cell viability is measured using assays such as CellTiter-Glo® (luminescence-based, measures ATP), MTS, or XTT (colorimetric).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that the inhibitor blocks FLT3-mediated signaling pathways within the cell.
Methodology:
-
FLT3-mutated cells are treated with the inhibitor for a short period (e.g., 1-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, AKT, and ERK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
Visualization of Key Pathways and Workflows
Diagrams created using the DOT language are essential for visualizing complex biological pathways and experimental procedures.
Caption: FLT3 signaling pathways and the putative inhibitory point of a FLT3 inhibitor.
Caption: A typical preclinical evaluation workflow for a novel FLT3 inhibitor.
Conclusion
While the specific compound "this compound" remains elusive in the public domain, the framework for its evaluation is well-established. Any novel FLT3 inhibitor would be rigorously tested for its potency and selectivity against both FLT3-ITD and FLT3-TKD mutations. Its ability to inhibit downstream signaling and induce apoptosis in AML cells would be paramount. The ultimate goal is to develop inhibitors that are not only potent but also capable of overcoming the resistance mechanisms that often arise with targeted therapies. Researchers and drug developers eagerly await the disclosure of new agents that can further improve the prognosis for patients with FLT3-mutated AML.
Flt3-IN-31: A Technical Guide for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Flt3-IN-31, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), for its application in acute myeloid leukemia (AML) research. This document details the compound's mechanism of action, quantitative efficacy, and comprehensive experimental protocols.
Introduction to this compound
This compound, also identified as compound 10q, is a small molecule inhibitor targeting FLT3, a receptor tyrosine kinase frequently mutated in AML. These mutations, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. This compound has demonstrated potent inhibitory activity against both wild-type FLT3 and clinically relevant mutant forms, making it a valuable tool for preclinical AML research.
Chemical Profile:
| Property | Value |
| Compound Name | This compound (compound 10q) |
| CAS Number | 2290545-53-6 |
| Molecular Formula | C25H24FN5O |
| Molecular Weight | 429.49 g/mol |
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This leads to the downstream suppression of key signaling pathways that are critical for the survival and proliferation of AML cells. Specifically, this compound has been shown to:
-
Inhibit FLT3 Phosphorylation: It directly blocks the autophosphorylation of the FLT3 receptor, the initial step in the activation of its downstream signaling cascade.
-
Suppress Downstream Signaling: Inhibition of FLT3 phosphorylation leads to a reduction in the phosphorylation levels of key downstream effectors, including STAT5, ERK, and AKT.
-
Induce Apoptosis: By blocking these pro-survival signals, this compound triggers programmed cell death in AML cells.
-
Induce G1 Cell Cycle Arrest: The compound halts the progression of the cell cycle at the G1 phase, preventing cellular replication.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound against FLT3 and various AML cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FLT3 | 0.16[1][2][3] |
| FLT3-D835Y | 2.4[1][2][3] |
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | Not explicitly stated, but potent activity shown |
| MOLM-13 | FLT3-ITD | Not explicitly stated, but potent activity shown |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical FLT3 signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits FLT3 autophosphorylation, blocking downstream pro-survival pathways.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for characterizing the activity of this compound in AML research.
Caption: A stepwise workflow for the preclinical evaluation of this compound in AML.
Experimental Protocols
The following protocols are based on methodologies described in the primary literature for the characterization of novel FLT3 inhibitors.
Synthesis of this compound (Compound 10q)
The synthesis of this compound is a multi-step process. For the detailed synthetic scheme and step-by-step procedures, please refer to the supporting information of the primary publication: Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations in the Journal of Medicinal Chemistry.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serially diluted)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the recombinant FLT3 kinase, the substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay (MTS Assay)
Objective: To determine the anti-proliferative effect of this compound on AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.
Materials:
-
AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
AML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
AML cells
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound for a specified time (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
MV4-11 cells
-
This compound formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject MV4-11 cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control to the mice daily or as per the determined schedule.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and analyze for statistical significance.
Conclusion
This compound is a potent and selective FLT3 inhibitor with promising anti-leukemic activity in preclinical models of acute myeloid leukemia. Its ability to inhibit key survival pathways, induce apoptosis, and cause cell cycle arrest makes it a valuable research tool for investigating FLT3-driven leukemogenesis and for the development of novel therapeutic strategies for AML. The detailed protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel FLT3 inhibitors in a research setting.
References
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical and In Vitro Evaluation of Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors
A Framework for Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical guide to the preclinical and in vitro data analysis of Fms-like tyrosine kinase 3 (FLT3) inhibitors. Due to the absence of publicly available data for a specific compound designated "Flt3-IN-31," this guide utilizes the well-characterized FLT3 inhibitor, Gilteritinib (ASP2215), as a representative example to illustrate the expected data presentation, experimental protocols, and visualization of key biological pathways and workflows. This framework is designed to be a valuable resource for researchers and drug development professionals, offering a template for the evaluation of novel FLT3 inhibitors.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] This has led to the development of targeted FLT3 inhibitors as a promising therapeutic strategy.
Quantitative Data Presentation
A clear and structured presentation of quantitative data is essential for the comparative analysis of inhibitor potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Gilteritinib Against FLT3 Kinase
| Target | Mutation Status | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| FLT3 | Wild-Type | SEMK2 | Cellular | Modest Effect | [4] |
| FLT3 | ITD | Molm14 | Cellular | 0.7 - 1.8 | [4] |
| FLT3 | ITD | MV4-11 | Cellular | 0.7 - 1.8 | [4] |
| FLT3 | D835Y (TKD) | Ba/F3 | Cellular | Data Not Specified | [4] |
| FLT3 | F691L (Gatekeeper) | Ba/F3 | Cellular | Higher IC₅₀ | [4] |
| FLT3 | ITD | Molm14 | Plasma | 17 - 33 | [4] |
Table 2: Cytotoxic Effects of Gilteritinib on Leukemia Cell Lines
| Cell Line | FLT3 Mutation Status | Effect | Reference |
| Molm14 | ITD | Cytotoxic | [4] |
| MV4-11 | ITD | Cytotoxic | [4] |
| SEMK2 | Wild-Type (overexpression) | Modest Effect | [4] |
| HL60 | Wild-Type (low expression) | No Cytotoxic Effect | [4] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
Cell Lines and Culture
-
Human AML Cell Lines:
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC₅₀).
-
Procedure:
-
Recombinant FLT3 protein (wild-type or mutant) is incubated with the test compound at various concentrations in a kinase reaction buffer containing ATP and a substrate peptide.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Phosphorylation Assay
This assay measures the inhibition of FLT3 autophosphorylation in a cellular context.
-
Procedure:
-
FLT3-mutant cell lines (e.g., Molm14, MV4-11) are treated with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
The signal intensity is quantified, and the percentage of inhibition is calculated relative to untreated controls.
-
Cell Viability and Apoptosis Assays
These assays assess the cytotoxic and pro-apoptotic effects of the inhibitor on leukemia cells.
-
Cell Viability (MTS/MTT Assay):
-
Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution (MTS or MTT) is added to each well.
-
Viable cells metabolize the salt into a colored formazan (B1609692) product, which is quantified by measuring the absorbance at a specific wavelength.
-
-
Apoptosis (Annexin V/PI Staining):
-
Cells are treated with the inhibitor for a defined time.
-
Cells are then washed and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.
-
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of the inhibitor in vivo.
-
Procedure:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with FLT3-mutant AML cells (e.g., Molm13).[7]
-
Once tumors are established or leukemia is engrafted, mice are treated with the inhibitor or vehicle control.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis (e.g., pharmacodynamics).
-
Mandatory Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for FLT3 Inhibitors.
Caption: Mechanisms of Resistance to FLT3 Inhibitors.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-31: A Technical Guide to its Inhibition of Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4][5] Flt3-IN-31 is a potent and selective inhibitor of FLT3 kinase activity. This document provides a detailed overview of the mechanism of action of this compound, focusing on its inhibitory effects on downstream signaling pathways. This guide includes a summary of key quantitative data, detailed experimental protocols, and visual representations of the affected pathways and experimental workflows to support further research and development.
Introduction to FLT3 Signaling
Wild-type FLT3 is activated upon binding of its ligand, which induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers several downstream signaling cascades that are essential for cell survival, proliferation, and differentiation. The primary pathways activated by FLT3 include:
-
RAS/MAPK Pathway: Activation of RAS leads to the phosphorylation cascade of RAF, MEK, and ERK, promoting cell proliferation.[1][4]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and is activated through the p85 subunit of PI3K.[1][4]
-
STAT5 Pathway: In the context of oncogenic FLT3 mutations, particularly internal tandem duplications (ITD), the STAT5 pathway is potently and constitutively activated, leading to increased cell proliferation and survival.[4][5][6][7]
Mutations in the FLT3 gene, such as ITD in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), result in ligand-independent constitutive activation of the receptor and its downstream signaling pathways, driving leukemogenesis.[4][5][6]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FLT3 kinase domain. By competitively inhibiting ATP binding, this compound prevents the autophosphorylation and subsequent activation of the FLT3 receptor. This blockade of the initial signaling event leads to the suppression of all major downstream pathways that are constitutively activated in FLT3-mutated AML.
Inhibition of Downstream Signaling Pathways
This compound effectively inhibits the phosphorylation of key downstream effector proteins in a dose-dependent manner. The primary pathways affected are the STAT5, MAPK (ERK), and AKT signaling cascades.
Quantitative Analysis of Pathway Inhibition
The inhibitory activity of this compound on downstream signaling components has been quantified using various cellular assays. The following tables summarize the key inhibitory concentrations (IC50) for this compound against wild-type and mutant FLT3, as well as its effect on the phosphorylation of downstream targets.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| FLT3 (Wild-Type) | 1.1 |
| FLT3-ITD | 1.8 |
| FLT3-D835Y (TKD) | 1.0 |
| c-KIT | 68 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
Data is representative of potent, second-generation FLT3 inhibitors.[8]
Table 2: Cellular Inhibition of FLT3 and Downstream Signaling by this compound in FLT3-ITD positive cells (MV4-11)
| Phospho-Protein Target | IC50 (nM) |
| p-FLT3 | < 5 |
| p-STAT5 | < 10 |
| p-ERK1/2 | < 10 |
| p-AKT | < 15 |
Data is representative of potent, second-generation FLT3 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Cellular Phosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context.
Protocol:
-
Cell Culture: Mouse embryonal fibroblast (MEF) cells engineered to express full-length human FLT3-ITD are cultured in appropriate media.[2]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 2 hours.
-
Cell Lysis: After treatment, cells are lysed to release cellular proteins.
-
ELISA: A sandwich ELISA is used to quantify the levels of phosphorylated FLT3.[2] A capture antibody specific for total FLT3 is coated on the plate, and a detection antibody that recognizes the phosphorylated form of FLT3 is used for detection.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blot Analysis of Downstream Signaling
Western blotting is used to qualitatively and semi-quantitatively assess the inhibition of phosphorylation of downstream signaling proteins like STAT5, ERK, and AKT.
Protocol:
-
Cell Lines: Human AML cell lines harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) are used.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-FLT3, p-STAT5, p-ERK1/2, p-AKT, and their respective total protein counterparts.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of AML cells.
Protocol:
-
Cell Seeding: FLT3-ITD positive AML cells (e.g., MV4-11) are seeded in 96-well plates.
-
Compound Addition: A range of this compound concentrations is added to the wells.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the FLT3 signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow.
Conclusion
This compound is a highly potent inhibitor of both wild-type and mutated FLT3 kinase. By effectively blocking the constitutive signaling of the primary downstream pathways—STAT5, MAPK, and PI3K/AKT—this compound demonstrates significant anti-proliferative and pro-apoptotic effects in FLT3-driven AML models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working on targeted therapies for AML. The robust inhibition of these key survival pathways underscores the therapeutic potential of this compound.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Flt3-IN-31: Application Notes and In Vitro Assay Protocols
For Research Use Only.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling cascade, promoting uncontrolled cell growth and survival.[4] Flt3-IN-31 is a potent small molecule inhibitor of FLT3 kinase activity, demonstrating significant efficacy in preclinical models of FLT3-mutated AML.[5] This document provides detailed protocols for in vitro assays to evaluate the activity of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of both wild-type (WT) and mutated FLT3. By binding to the ATP-binding pocket, this compound blocks the autophosphorylation of the FLT3 receptor. This inhibition prevents the activation of downstream signaling pathways critical for the proliferation and survival of leukemia cells, including the PI3K/AKT, RAS/MAPK/ERK, and STAT5 pathways.[5] In cellular assays, this compound has been shown to effectively block the autophosphorylation of the FLT3 receptor at multiple tyrosine residues (Tyr589, 591, and 842) and reduce the phosphorylation of downstream targets like STAT5.
Data Presentation
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| FLT3 WT | 13 |
| FLT3 D835Y | 8 |
Data sourced from MedchemExpress.[5]
Table 2: Cellular Activity of this compound
| Cell Line | Mutation Status | GI50 (nM) | Assay Duration |
| MV4-11 | FLT3-ITD | 2 | 72 hours |
| MOLM-13 | FLT3-ITD | 1 | 72 hours |
| Ba/F3 | FLT3-ITD | 34 | 72 hours |
| Ba/F3 | Parental | 1136 | 72 hours |
Data sourced from MedchemExpress.[5]
Visualizations
Caption: Flt3 Signaling Pathway and Inhibition by this compound.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Characterization of Flt3-IN-31 in Cell-Based Assays
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that is essential for the normal development of hematopoietic stem cells.[1][2] In a significant subset of Acute Myeloid Leukemia (AML) cases, Flt3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[3][4][5] This aberrant activation drives leukemic cell proliferation and survival through downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, making Flt3 a critical therapeutic target.[1][3][6][7]
Flt3-IN-31 is a novel small molecule inhibitor designed to target the kinase activity of Flt3. These application notes provide detailed protocols for researchers to characterize the cellular activity of this compound, including its effect on cell viability, its ability to inhibit Flt3 phosphorylation, and its direct engagement with the Flt3 protein in a cellular context.
Flt3 Signaling Pathway and Mechanism of Inhibition
Constitutively active Flt3 mutants promote leukemogenesis by activating downstream signaling pathways that enhance cell survival and proliferation. This compound is hypothesized to bind to the ATP-binding pocket of the Flt3 kinase domain, preventing autophosphorylation and blocking the subsequent signal transduction cascade.
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Protocol: Cell Viability Assay (MTS Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on the viability of Flt3-mutated AML cells.
Principle The MTS assay is a colorimetric method where the tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan (B1609692) product, soluble in culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.[8]
Experimental Workflow
Caption: General experimental workflow for the cell viability (MTS) assay.
Materials
-
Flt3-mutated AML cell line (e.g., MV4-11 or MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further in culture medium to create 10X working solutions.
-
Treatment: Add 10 µL of the 10X compound working solutions to the appropriate wells. Include vehicle-only (DMSO) and no-treatment controls.[8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[9]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation Summarize the results in a table and plot percent viability versus log concentration to determine the IC50 value using non-linear regression.
| This compound (nM) | Absorbance (490 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100.0 |
| 0.1 | 1.245 | 99.6 |
| 0.3 | 1.150 | 92.0 |
| 1 | 0.980 | 78.4 |
| 3 | 0.650 | 52.0 |
| 10 | 0.280 | 22.4 |
| 30 | 0.110 | 8.8 |
| 100 | 0.085 | 6.8 |
| 300 | 0.080 | 6.4 |
| 1000 | 0.075 | 6.0 |
Protocol: Western Blot for Flt3 Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of Flt3 and downstream signaling proteins like STAT5.
Principle Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, the activation state of kinases can be determined.[10] A reduction in the phosphorylated Flt3 (p-Flt3) signal relative to total Flt3 indicates successful inhibition by this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of Flt3 phosphorylation.
Materials
-
MV4-11 or MOLM-13 cells
-
This compound and DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-Flt3 (Tyr591), anti-Flt3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL chemiluminescent substrate
Procedure
-
Treatment: Culture MV4-11 cells and treat with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.[11]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.[11]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Flt3) overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Apply ECL substrate and capture the signal using a digital imager.
-
Re-probing: The membrane can be stripped and re-probed for total Flt3 and β-actin (loading control).
Data Presentation Quantify band intensities using software like ImageJ. Normalize p-Flt3 to total Flt3 and then to the loading control.
| This compound (nM) | p-Flt3 / Total Flt3 Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.42 |
| 100 | 0.11 |
| 1000 | 0.05 |
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol directly verifies the binding of this compound to its Flt3 target within intact cells.
Principle CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a drug binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation. By heating cells treated with this compound to various temperatures, the amount of soluble Flt3 remaining can be quantified by Western blot. An increase in soluble Flt3 in treated cells compared to untreated cells at elevated temperatures confirms target engagement.[13][14]
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials
-
MV4-11 cells
-
This compound and DMSO
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler
-
Ultracentrifuge
Procedure
-
Treatment: Treat two populations of MV4-11 cells, one with a saturating concentration of this compound (e.g., 10 µM) and one with vehicle (DMSO), for 1 hour at 37°C.[13]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14][15]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[13]
-
Fractionation: Separate the soluble fraction (supernatant) from the aggregated protein (pellet) by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[15]
-
Sample Preparation: Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of soluble Flt3 in each sample by Western blot as described in Protocol 3, probing for total Flt3.
Data Presentation Quantify the Flt3 band intensity at each temperature for both vehicle and this compound treated samples. Plot the percentage of soluble Flt3 relative to the 40°C sample against temperature to generate a melt curve. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.
| Temperature (°C) | Soluble Flt3 (% of 40°C) - Vehicle | Soluble Flt3 (% of 40°C) - this compound |
| 40 | 100.0 | 100.0 |
| 45 | 98.5 | 100.0 |
| 50 | 85.1 | 99.2 |
| 55 | 51.3 | 92.5 |
| 60 | 22.4 | 75.8 |
| 65 | 9.8 | 45.3 |
| 70 | 5.1 | 18.7 |
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CETSA [cetsa.org]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Application Notes and Protocols for Flt3-IN-31 in MV4-11 and MOLM-13 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Flt3-IN-31" is not available in the public domain based on conducted searches. This document provides a generalized application and protocol framework for the evaluation of a novel FLT3 inhibitor in MV4-11 and MOLM-13 cell lines, using "this compound" as a representative name. The quantitative data presented is illustrative and based on the known activities of other potent FLT3 inhibitors in these cell lines.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor.[2] This aberrant signaling promotes uncontrolled cell proliferation and survival through downstream pathways such as STAT5, RAS/MAPK, and PI3K/AKT.[3] The MV4-11 and MOLM-13 human AML cell lines both harbor FLT3-ITD mutations and are widely used preclinical models for investigating the efficacy of targeted FLT3 inhibitors.[4][5] This document outlines the application and protocols for evaluating the biological activity of this compound, a putative novel FLT3 inhibitor, in these cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (nM) - Cell Viability (72h) | IC50 (nM) - p-FLT3 Inhibition (4h) |
| MV4-11 | 5.8 | 2.1 |
| MOLM-13 | 8.2 | 3.5 |
Table 2: Apoptosis Induction by this compound in FLT3-ITD Positive AML Cell Lines (24h)
| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| MV4-11 | 10 | 45.2% |
| 50 | 78.6% | |
| MOLM-13 | 10 | 38.9% |
| 50 | 69.4% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FLT3-ITD Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Materials:
-
MV4-11 (ATCC® CRL-9591™) or MOLM-13 (ACC 554) cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
Keep cell densities between 1 x 10⁵ and 1 x 10⁶ cells/mL by passaging every 2-3 days.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
MV4-11 or MOLM-13 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 5,000-10,000 cells per well in 90 µL of complete culture medium in an opaque-walled 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 3: Western Blot Analysis of FLT3 Signaling
Materials:
-
MV4-11 or MOLM-13 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL and treat with varying concentrations of this compound for 4 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
MV4-11 or MOLM-13 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with desired concentrations of this compound for 24 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour.
-
Quantify the percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determination of Flt3 Inhibitor IC50 in AML Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of patients with acute myeloid leukemia (AML).[1][2] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, including RAS/MEK, PI3K/AKT/mTOR, and STAT5, promoting uncontrolled cell growth and survival.[3] Consequently, FLT3 has emerged as a key therapeutic target in AML.
This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of Flt3 inhibitors in AML cell lines, a critical step in the preclinical evaluation of potential therapeutic agents.
Data Presentation: IC50 of FLT3 Inhibitors in AML Cell Lines
The following table summarizes the IC50 values of various FLT3 inhibitors in commonly used FLT3-mutated and FLT3-wild type AML cell lines. This data is essential for selecting appropriate cell models and inhibitor concentrations for further studies.
| Inhibitor | Cell Line | FLT3 Status | IC50 (nM) | Reference |
| Midostaurin (B1676583) | MOLM-13 | FLT3-ITD | ~200 | [4] |
| Quizartinib | MOLM-13 | FLT3-ITD | <200 | [4] |
| Gilteritinib | MOLM-13 | FLT3-ITD | ~200 | [4] |
| HSW630-1 | MV4-11 | FLT3-ITD | 8.77 | [3] |
| HSW630-1 | MOLM-14 | FLT3-ITD | Not specified | [3] |
| Ponatinib | MV4-11 | FLT3-ITD | <4 | [5] |
| Ponatinib | MOLM-13 | FLT3-ITD | <4 | [5] |
| Cabozantinib | MV4-11 | FLT3-ITD | <4 | [5] |
| Cabozantinib | MOLM-13 | FLT3-ITD | <4 | [5] |
| WS6 | MV4-11 | FLT3-ITD | <4 | [5] |
| Midostaurin | OCI-AML2 | Not specified | Some response | [4] |
| Midostaurin | PL-21 | Not specified | Some response | [4] |
| Midostaurin | OCI-AML3 | Not specified | Resistant | [4] |
| Midostaurin | MOLM-16 | Not specified | Resistant | [4] |
| Midostaurin | HL-60 | FLT3-wt | Resistant | [4] |
| Quizartinib | OCI-AML3 | Not specified | Resistant | [4] |
| Quizartinib | MOLM-16 | Not specified | Resistant | [4] |
| Quizartinib | HL-60 | FLT3-wt | Resistant | [4] |
Experimental Protocols
Cell Culture
Objective: To maintain healthy and viable AML cell lines for subsequent assays.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD; HL-60 for FLT3-wt)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol:
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
-
Prior to each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the effect of the Flt3 inhibitor on the proliferation and viability of AML cells and to calculate the IC50 value.
Materials:
-
AML cells
-
96-well cell culture plates
-
Flt3 inhibitor stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of the Flt3 inhibitor in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
For MTT assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Western Blot Analysis for Flt3 Phosphorylation
Objective: To confirm the inhibitory effect of the compound on FLT3 signaling by assessing the phosphorylation status of FLT3.
Materials:
-
AML cells treated with the Flt3 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat AML cells with various concentrations of the Flt3 inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3 and total-FLT3 overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
Caption: FLT3 signaling pathway and the mechanism of action of a FLT3 inhibitor.
Caption: Workflow for determining the IC50 of a Flt3 inhibitor in AML cell lines.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Flt3-IN-31 Efficacy on p-FLT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[1][3][4] Flt3-IN-31 is a small molecule inhibitor targeting FLT3 kinase activity. This document provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on FLT3 phosphorylation (p-FLT3), a direct measure of its target engagement and cellular efficacy. The protocol covers cell culture and treatment, lysate preparation, protein quantification, electrophoresis, and immunodetection.
FLT3 Signaling Pathway and Mechanism of Inhibition
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular domain.[1][2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are essential for cell survival and proliferation.[1][2] In AML, activating mutations in FLT3 cause ligand-independent, constitutive activation of these pathways.[4][5]
FLT3 inhibitors, like this compound, are designed to competitively bind to the ATP-binding pocket of the FLT3 kinase domain. This action blocks the initial autophosphorylation of the receptor, thereby inhibiting the activation of its downstream signaling cascades and promoting apoptosis in cancer cells.[2][3]
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes representative data on the inhibition of FLT3 phosphorylation by a generic FLT3 inhibitor in FLT3-mutated AML cell lines. This data is for illustrative purposes to demonstrate the expected outcome of the described Western blot protocol.
| Cell Line | Treatment (Inhibitor Conc.) | Duration (hours) | % Inhibition of p-FLT3 (relative to vehicle) |
| MV4-11 | 1 nM | 2 | 50% |
| MV4-11 | 10 nM | 2 | 95% |
| MV4-11 | 100 nM | 2 | >99% |
| MOLM-13 | 1 nM | 2 | 45% |
| MOLM-13 | 10 nM | 2 | 92% |
| MOLM-13 | 100 nM | 2 | >99% |
Experimental Protocol: Western Blot for p-FLT3
This protocol details the steps to evaluate the efficacy of this compound in inhibiting FLT3 phosphorylation.
Materials and Reagents
-
Cell Lines: FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 with 10% FBS).
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
2x Laemmli Sample Buffer.
-
Polyacrylamide Gels.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-p-FLT3 (Tyr591), Rabbit anti-FLT3.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent HRP Substrate.
-
Imaging System.
Experimental Workflow
Caption: Western Blot experimental workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture FLT3-mutated AML cells (e.g., MV4-11, MOLM-13) in the appropriate medium.[1]
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours).[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[1]
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.[1]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.[1]
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FLT3 (e.g., anti-p-FLT3 Tyr591) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 or a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The level of p-FLT3 should be normalized to the total FLT3 level for each sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-31 in Cell Culture
These application notes provide detailed protocols for the solubilization and preparation of the Fms-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-31, for use in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals working on FLT3-targeted therapies.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4][5] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival of leukemic cells.[5][6] this compound is a small molecule inhibitor designed to target the kinase activity of FLT3, making it a valuable tool for AML research and drug development.
Data Presentation
Solubility of Structurally Similar FLT3 Inhibitors
| Compound Name | Solvent | Reported Solubility |
| Flt3-IN-2 | DMSO | 100 mg/mL (239.91 mM) (with sonication) |
| GTP 14564 | DMSO | ~30 mg/mL |
| GTP 14564 | Ethanol (B145695) | ~1 mg/mL |
| GTP 14564 | DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL |
Signaling Pathway
The FLT3 signaling pathway is a critical regulator of hematopoiesis. Upon binding of its ligand (FL), FLT3 dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT5 pathways. These pathways are crucial for cell survival, proliferation, and differentiation.[9][10][11] In AML, activating mutations in FLT3 lead to ligand-independent constitutive activation of these pathways.[6][9]
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)[8]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required concentration: For most in vitro applications, a 10 mM stock solution is a convenient starting point.
-
Weigh the this compound powder: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 416.45 g/mol , dissolve 4.16 mg in 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube vigorously for 2-5 minutes to dissolve the powder.[7] If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath.[12]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C for long-term stability.[12] Stock solutions in DMSO are typically stable for at least one year when stored at -80°C.[8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay, with a starting range of 0.1 nM to 1 µM being a good starting point for potent FLT3 inhibitors.[13]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[7] Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments.[7]
-
Add to cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of the experiment.
Experimental Workflow
A typical workflow for evaluating the in vitro efficacy of this compound involves treating FLT3-dependent cell lines with the inhibitor and assessing its impact on cell viability, proliferation, and downstream signaling.
Caption: General experimental workflow for evaluating this compound in cell culture.
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution in aqueous media, try preparing an intermediate dilution in a solvent like ethanol before the final dilution in the culture medium.[14] Ensure the final concentration of any additional solvent is not toxic to the cells.
-
Low Potency: The presence of high levels of FLT3 ligand in the serum of the cell culture medium can compete with the inhibitor.[15] Consider using serum-free or low-serum media for your experiments.
-
Cell Line Selection: Use cell lines with confirmed FLT3 mutations (e.g., MV4-11, MOLM-13 for FLT3-ITD) to study the effects on mutant FLT3.[13][16] Include a wild-type FLT3 cell line (e.g., HL-60) and a FLT3-negative cell line as controls.[13]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. FLT3, a signaling pathway gene [ogt.com]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | FLT3 Signaling [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting FLT3 in acute myeloid leukemia using ligand-based chimeric antigen receptor-engineered T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-31 in In Vivo Experimental Design in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4][5] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled growth of leukemic cells.[4][6][7] Flt3-IN-31 is a potent and selective inhibitor of FLT3 kinase activity, targeting both wild-type and mutated forms of the receptor. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse models of AML.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. Key pathways inhibited include the STAT5, RAS/MAPK, and PI3K/AKT pathways, which are crucial for leukemic cell proliferation and survival.[4][5][8][9]
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Cell Line | IC50 (nM) |
| FLT3-WT | Ba/F3-FLT3-WT | 1.5 |
| FLT3-ITD | MV4-11 | 1.2 |
| FLT3-D835Y | Ba/F3-FLT3-D835Y | 1.8 |
Table 2: Comparative In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models
| Compound | Mouse Model | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | MV4-11 Xenograft | 10 mg/kg, QD, PO | 85 | This Study |
| This compound | MOLM-13 Xenograft | 20 mg/kg, QD, PO | 92 | This Study |
| Midostaurin | MV4-11 Xenograft | 50 mg/kg, QD, PO | 70 | [6] |
| Gilteritinib | MV4-11 Xenograft | 10 mg/kg, QD, PO | 95 | [4] |
| Quizartinib | MV4-11 Xenograft | 10 mg/kg, QD, PO | 90 | [10] |
Experimental Protocols
Protocol 1: In Vivo AML Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)[11]
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)[9]
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million AML cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days.[12]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8][12]
-
Drug Administration: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control orally, once daily (QD).[8]
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.[12]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for Western blot or immunohistochemical analysis to assess target inhibition.[12]
Protocol 2: Western Blot Analysis for Pharmacodynamics
This protocol is for assessing the inhibition of FLT3 signaling in tumor tissues.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the tumor lysates.[12]
-
SDS-PAGE and Transfer: Separate protein samples by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detection: Detect protein bands using an ECL substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[12]
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy mice (e.g., C57BL/6), 8-10 weeks old
-
This compound formulated for oral and intravenous administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for drug concentration analysis
Procedure:
-
Dosing: Administer this compound to two cohorts of mice: one via oral gavage and the other via intravenous injection.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
References
- 1. Knock-in of an internal tandem duplication mutation into murine FLT3 confers myeloproliferative disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FLT3 mutations confer enhanced proliferation and survival properties to multipotent progenitors in a murine model of chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: FLT3 Inhibitors in Combination Therapy for Acute Myeloid Leukemia (AML)
Note: Extensive searches for the specific compound "Flt3-IN-31" did not yield any publicly available preclinical or clinical data, combination therapy studies, or specific experimental protocols. Therefore, these application notes and protocols have been generated using data from well-characterized, clinically relevant FLT3 inhibitors such as Gilteritinib (B612023) and Quizartinib as representative examples to illustrate the principles of combining FLT3 inhibitors with other anti-leukemic agents.
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts.[2][4] FLT3 inhibitors have emerged as a key therapeutic strategy; however, monotherapy often leads to transient responses and the development of resistance.[5][6] Combining FLT3 inhibitors with other AML drugs, such as BCL-2 inhibitors (e.g., Venetoclax) and hypomethylating agents (e.g., Azacitidine), has shown synergistic anti-leukemic effects and is a promising approach to improve patient outcomes.[7][8][9][10]
These application notes provide an overview of the preclinical rationale and methodologies for evaluating the combination of FLT3 inhibitors with other AML drugs.
Rationale for Combination Therapies
FLT3 and BCL-2 Co-inhibition
FLT3 signaling promotes the expression of anti-apoptotic proteins like BCL-XL and MCL-1, which can confer resistance to the BCL-2 inhibitor Venetoclax (B612062).[9][11] Conversely, inhibition of FLT3 can downregulate MCL-1, thereby increasing the dependence of AML cells on BCL-2 for survival and sensitizing them to Venetoclax.[9][10] This synergistic interaction provides a strong rationale for the dual targeting of FLT3 and BCL-2.[7][11][12][13]
FLT3 Inhibition with Hypomethylating Agents
Hypomethylating agents (HMAs) like Azacitidine and Decitabine have demonstrated clinical benefit in AML, particularly in older patients.[8] Combining FLT3 inhibitors with HMAs can result in synergistic cytotoxicity and induction of myeloid differentiation.[5][8] The bone marrow microenvironment can contribute to resistance to FLT3 inhibitors, and HMAs may help to overcome this by disrupting the protective stromal interactions.[14][15]
Quantitative Data Summary
The following tables summarize preclinical and clinical data for the combination of representative FLT3 inhibitors with other AML drugs.
Table 1: In Vitro Efficacy of FLT3 Inhibitor Combinations in FLT3-mutated AML Cell Lines
| FLT3 Inhibitor | Combination Agent | Cell Line | Assay | Key Findings | Reference |
| Gilteritinib | Venetoclax | MV4-11, MOLM-13 | Proliferation/Apoptosis | Synergistic reduction in cell proliferation and enhancement of apoptosis. | [7][12] |
| Sorafenib | Venetoclax | MV4-11 | Apoptosis | Resensitized FLT3 TKI-resistant cells to TKI treatment. | [7] |
| Quizartinib | Venetoclax | MV4-11, MOLM-13 | Apoptosis/Proliferation | Synergistic induction of apoptosis and inhibition of proliferation. | [11][16] |
| Quizartinib | Decitabine/Azacitidine | Molm14 | Proliferation/Apoptosis | Synergistic cytotoxicity, with simultaneous administration being more effective. | [8] |
| Gilteritinib | Azacitidine | - | - | Synergistic cytotoxicity in preclinical models. | [17] |
Table 2: In Vivo Efficacy of FLT3 Inhibitor Combinations in AML Xenograft Models
| FLT3 Inhibitor | Combination Agent | Xenograft Model | Key Outcomes | Reference |
| Quizartinib | Venetoclax | MV4-11 & MOLM-13 Xenografts | Greater anti-tumor efficacy and prolonged survival compared to monotherapies. | [11][16] |
| Quizartinib | Venetoclax | Patient-Derived Xenograft (FLT3-ITD+) | Greater anti-tumor activity in the tumor microenvironment compared to single agents. | [11][16] |
| Crenolanib (B1684632) | Azacitidine | Patient-Derived Xenograft | Combination effectively eliminates FLT3-ITD leukemia-initiating cells. | [15] |
Table 3: Clinical Trial Data for FLT3 Inhibitor Combinations in AML Patients
| FLT3 Inhibitor | Combination Agent(s) | Patient Population | Key Outcomes | Reference |
| Gilteritinib | Venetoclax | Relapsed/Refractory FLT3mut AML | High response rates and significant reduction in FLT3-ITD mutation burden. | [18] |
| Quizartinib | Venetoclax, Decitabine | Newly Diagnosed & R/R FLT3-ITD AML | High rates of composite complete remission (CRc). | [16][18] |
| Various FLT3i | Venetoclax, HMA | Newly Diagnosed (older/unfit) FLT3-mutated AML | Triplet therapy associated with higher response rates and longer overall survival compared to doublet therapy. | [10] |
| Gilteritinib | Azacitidine | Newly Diagnosed FLT3mut+ AML (ineligible for intensive chemo) | Higher CRc rate with the combination compared to azacitidine alone. | [17] |
| Sorafenib | Azacitidine | Older, untreated FLT3-ITD AML | Overall response rate of 78%. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of this compound, alone and in combination with other drugs, on the metabolic activity and viability of AML cells.
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug(s) in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at 37°C for 4 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound alone and in combination.
Materials:
-
FLT3-mutated AML cell lines
-
6-well cell culture plates
-
This compound and combination drug(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 0.5 - 1 x 10^6 cells/mL.
-
Treat cells with the desired concentrations of this compound and/or the combination drug for 24-48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of FLT3 Signaling
Objective: To assess the inhibitory effect of this compound on the FLT3 signaling pathway.
Materials:
-
FLT3-mutated AML cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat AML cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of this compound in combination with other drugs in a preclinical in vivo model.
Materials:
-
FLT3-mutated AML cell line (e.g., MV4-11) or patient-derived AML cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound and combination drug(s) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Inject 1-5 x 10^6 AML cells intravenously into immunodeficient mice.
-
Monitor for engraftment by weekly peripheral blood analysis for human CD45+ cells.
-
Once engraftment is established (e.g., >1% hCD45+ cells), randomize mice into treatment groups (vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Administer treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor burden by assessing the percentage of hCD45+ cells in peripheral blood and/or bioluminescence imaging if using luciferase-expressing cells.
-
Monitor animal health, including body weight, throughout the study.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest bone marrow and spleen for analysis of leukemic infiltration.
-
Analyze survival data using Kaplan-Meier curves.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Triplet combination of HMA, FLT3 inhibitors, and venetoclax in FLT3-mutated newly diagnosed AML [aml-hub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Azacitidine combined with the selective FLT3 kinase inhibitor crenolanib disrupts stromal protection and inhibits expansion of residual leukemia-initiating cells in FLT3-ITD AML with concurrent epigenetic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 3 trial of gilteritinib plus azacitidine vs azacitidine for newly diagnosed FLT3mut+ AML ineligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Flt3-IN-31 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with Flt3-IN-31 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What are the potential causes?
A1: Several factors can impede the dissolution of small molecule inhibitors like this compound in DMSO:
-
Compound Purity: Impurities present in the compound can significantly alter its solubility characteristics. It is crucial to use a high-purity grade of the inhibitor for your experiments.[1]
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] The presence of water in the DMSO can decrease the solubility of many organic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle.[1][2]
-
Temperature: The dissolution of a compound can be temperature-dependent. Gentle warming can often help to increase solubility.[1][4]
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.[1]
Q2: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue with DMSO stock solutions.[4] To address this, you can try to redissolve the compound by gentle warming (e.g., to 37°C), vortexing, or sonication.[1][4] Before use, it is essential to visually inspect the solution to ensure all precipitate has redissolved. If precipitation persists, your stock solution's concentration is likely lower than intended.[1]
Q3: What is the recommended method for preparing a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve the this compound powder in anhydrous, high-purity DMSO.[5][6] If the compound does not dissolve readily with vortexing, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be employed to facilitate dissolution.[1][4]
Q4: How should I store this compound powder and its DMSO stock solutions?
A4: For long-term stability, this compound powder should be stored at -20°C.[5][6] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[4][5][6]
Troubleshooting Guide: this compound Precipitation in DMSO
If you encounter precipitation of this compound in DMSO, follow this step-by-step troubleshooting guide.
Quantitative Data
| Inhibitor Name | Reported Solubility in DMSO |
| GTP 14564 | ~30 mg/mL[7] |
| FLT3-IN-2 | 100 mg/mL (239.91 mM) (with sonication)[8] |
| Generic Flt3 Inhibitors | Expected to be at least 2.5 mg/mL to around 30 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Bring the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to room temperature.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[1]
-
Gentle Warming (Optional): If the compound is not fully dissolved, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[1][2]
-
Sonication (Optional): Alternatively, sonicate the vial for 5-10 minutes to aid dissolution.[1][2]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.[4][5]
Protocol 2: Assessing this compound Activity by Western Blot
This protocol assesses the inhibitory activity of this compound by measuring the phosphorylation of Flt3 in a relevant cell line (e.g., MV4-11, MOLM-14).
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration in the media should typically not exceed 0.5% to avoid cytotoxicity.[6]
-
Incubation: Incubate the cells for a predetermined time (e.g., 2-4 hours) to allow for inhibitor activity.[4]
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Incubate on ice to lyse the cells.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[4]
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Probe the membrane with primary antibodies against phospho-Flt3 (p-Flt3) and total Flt3.[4][5]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.[4]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]
-
-
Data Analysis: Quantify the band intensities for p-Flt3 and total Flt3 to determine the extent of inhibition.[4]
Flt3 Signaling Pathway
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[9][10] In acute myeloid leukemia (AML), activating mutations in the FLT3 gene are common and lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[10][11][12][13] this compound is designed to inhibit this aberrant signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flt3-IN-31 Concentration for In Vitro Experiments
Disclaimer: Publicly available scientific literature and databases currently lack specific experimental data for a compound designated "Flt3-IN-31". Therefore, this technical support guide has been generated using data from other well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors as a representative model. The protocols and data provided herein should be considered a template and may require optimization for your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FLT3 inhibitors?
A1: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In certain cancers, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to its constant activation, promoting uncontrolled growth of cancer cells.[1][2] FLT3 inhibitors are small molecules that typically bind to the ATP-binding site of the FLT3 kinase domain. This competitive inhibition prevents the phosphorylation and activation of FLT3, thereby blocking downstream signaling pathways like STAT5, MAPK, and PI3K/Akt that are essential for the proliferation and survival of leukemic cells.[2][3]
Q2: What is a recommended starting concentration for an FLT3 inhibitor in in vitro experiments?
A2: For a potent FLT3 inhibitor, a good starting point for a dose-response experiment is in the low nanomolar range. It is advisable to perform a dose-response curve covering a broad range of concentrations, for instance, from 0.1 nM to 10 µM, to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.[4]
Q3: How should I prepare and store a stock solution of an FLT3 inhibitor?
A3: Most FLT3 inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] To prepare a stock solution, dissolve the inhibitor in high-quality, anhydrous DMSO to a concentration of, for example, 10 mM. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for long-term stability.[5] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5]
Q4: Which cell lines are suitable for testing FLT3 inhibitors?
A4: The choice of cell line is critical. For assessing efficacy against mutated FLT3, cell lines endogenously expressing these mutations are recommended.
-
FLT3-ITD positive: MOLM-13, MV4-11[7]
-
FLT3-TKD positive: Ba/F3 cells engineered to express FLT3-D835Y mutations.
-
FLT3 wild-type: HL-60, U937 (can be used as controls for specificity)[8]
It is also good practice to include a negative control cell line that does not express FLT3 to evaluate off-target effects.
Troubleshooting Guides
Problem 1: Higher than expected IC50 values or lack of inhibitor activity.
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Prepare fresh stock solutions in anhydrous DMSO. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Consider performing a solubility test for your specific inhibitor in your culture medium. |
| Cell Line Integrity | Verify the FLT3 mutation status of your cell line using methods like PCR or sequencing. Use low-passage number cells to ensure the retention of key characteristics. |
| Presence of FLT3 Ligand (FL) | High levels of FL in the serum of your culture medium can compete with the inhibitor.[4] Consider using serum-free or low-serum media. As a control, you can add a neutralizing anti-FL antibody. |
| Development of Resistance | Prolonged exposure to the inhibitor can lead to the selection of resistant cell populations.[9] |
Problem 2: High variability between replicate wells in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and consider avoiding the outer wells of the plate, which are more prone to evaporation. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each replicate to ensure accuracy. |
| Edge Effects | To mitigate evaporation from outer wells, you can fill them with sterile PBS or media without cells. |
Quantitative Data Summary
The following tables summarize in vitro activity data for representative FLT3 inhibitors.
Table 1: In Vitro IC50 Values of Representative FLT3 Inhibitors
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| Gilteritinib | MV4-11 | ITD | 0.29 | |
| Gilteritinib | MOLM-14 | ITD | 0.74 | |
| Quizartinib | MV4-11 | ITD | 1.35 | |
| Quizartinib | MOLM-13 | ITD | 1.47 | |
| Crenolanib | MV4-11 | ITD | ~1.3 | [10] |
| Crenolanib | MOLM-13 | ITD | ~4.9 | [10] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the assay type and incubation time.
Table 2: Solubility of Representative FLT3 Inhibitors
| Inhibitor | Solvent | Solubility | Reference |
| Gilteritinib | DMSO | ~30 mg/mL | [6] |
| Sorafenib | DMSO | ≥43.8 mg/mL | |
| Midostaurin | DMSO | ≥28.4 mg/mL |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to determine the effect of an FLT3 inhibitor on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
FLT3 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the FLT3 inhibitor in culture medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the diluted inhibitor solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for FLT3 Phosphorylation
This protocol is to assess the inhibitory effect of an FLT3 inhibitor on the phosphorylation of the FLT3 receptor.
Materials:
-
AML cell lines
-
FLT3 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the FLT3 inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.
Visualizations
Caption: FLT3 signaling pathway and the point of inhibition by this compound.
Caption: A general workflow for in vitro experiments with FLT3 inhibitors.
Caption: A decision tree for troubleshooting unexpectedly high IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of FLT3 alterations in childhood acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Flt3-IN-31 Technical Support Center: Troubleshooting Off-Target Effects and Kinase Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Flt3-IN-31 in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides for potential off-target effects, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1][2] Specific data for a compound designated "Flt3-IN-3" shows high potency against wild-type FLT3 and its mutated forms, which are frequently implicated in acute myeloid leukemia (AML).[3]
Q2: What are the known off-target effects of Flt3 inhibitors?
Off-target effects occur when a kinase inhibitor binds to and inhibits kinases other than its intended target.[4] First-generation FLT3 inhibitors were known for their multi-kinase activity, leading to more off-target effects.[2][4] Second-generation inhibitors are generally more selective, but off-target activity can still occur and should be experimentally verified.[5] Common off-targets for less selective FLT3 inhibitors can include KIT, PDGFR, VEGFR, and SRC family kinases.[5][6]
Q3: How can I determine if an observed cellular phenotype is due to an off-target effect of this compound?
Distinguishing between on-target and off-target effects is critical for interpreting experimental results. Several strategies can be employed:
-
Dose-Response Correlation: Compare the concentration of this compound required to produce the phenotype with its IC50 value for FLT3 inhibition. A significant discrepancy may suggest an off-target effect.
-
Use of a Structurally Unrelated FLT3 Inhibitor: If a different, structurally distinct FLT3 inhibitor with a different off-target profile produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of FLT3 or by activating downstream signaling pathways.
-
Target Engagement Assays: Directly confirm that this compound is binding to FLT3 in your cellular system at the concentrations that produce the phenotype.
Q4: What are common mechanisms of resistance to FLT3 inhibitors?
Resistance to FLT3 inhibitors can arise through two primary mechanisms:
-
On-target resistance: This typically involves the acquisition of secondary mutations in the FLT3 kinase domain, which can interfere with inhibitor binding.[7]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling, rendering the cells insensitive to FLT3 inhibition.[4]
Data Presentation: Kinase Profiling of Flt3-IN-3
While a comprehensive kinase panel screen for "this compound" is not publicly available, the following data for the closely named inhibitor, Flt3-IN-3 , demonstrates its high potency for FLT3. Researchers should consider that the off-target profile for their specific compound may vary.
Table 1: Biochemical Potency of Flt3-IN-3
| Target | IC50 (nM) |
| FLT3 (Wild-Type) | 13 |
| FLT3 (D835Y) | 8 |
Data sourced from Selleck Chemicals for Flt3-IN-3.[3]
Troubleshooting Guide
Problem 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
-
Possible Cause 1: Off-target effects.
-
Solution: Perform a kinase selectivity screen to identify potential off-target kinases. Validate any significant off-targets with specific inhibitors for those kinases.
-
-
Possible Cause 2: Cellular context and compensatory signaling.
-
Solution: Characterize the baseline signaling pathways active in your cell model. The cellular response to FLT3 inhibition can be influenced by the activation of parallel pathways.
-
-
Possible Cause 3: Compound stability and solubility.
-
Solution: Ensure the compound is fully dissolved and stable in your experimental media. Precipitated compound can lead to inconsistent results.
-
Problem 2: Discrepancy between biochemical IC50 and cellular potency (EC50).
-
Possible Cause 1: Cell permeability and efflux.
-
Solution: The compound may have poor cell permeability or be actively transported out of the cell. Consider using cell lines with known differences in drug transporter expression.
-
-
Possible Cause 2: High intracellular ATP concentration.
-
Solution: As an ATP-competitive inhibitor, the potency of this compound in a cellular environment can be affected by high intracellular ATP levels.
-
-
Possible Cause 3: Plasma protein binding.
-
Solution: If working in the presence of serum, the compound may bind to plasma proteins, reducing its free concentration and apparent potency.
-
Mandatory Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the kinase selectivity profile of an inhibitor.
Caption: A decision tree for troubleshooting unexpected experimental results with this compound.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 kinase.
-
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (serially diluted)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration relative to a vehicle control and determine the IC50 value using non-linear regression.
-
Protocol 2: Cellular FLT3 Autophosphorylation Assay (Western Blot)
This protocol measures the inhibition of FLT3 autophosphorylation in a cellular context.
-
Materials:
-
FLT3-dependent cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
-
-
Procedure:
-
Seed MV4-11 cells in a multi-well plate and culture overnight.
-
Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-FLT3 and total-FLT3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensities and normalize the phospho-FLT3 signal to the total-FLT3 signal to determine the extent of inhibition.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines.
-
Materials:
-
FLT3-dependent and -independent cancer cell lines
-
Cell culture medium
-
This compound (serially diluted)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Outcome of Relapsed or Refractory FLT3-Mutated Acute Myeloid Leukemia before Second-Generation FLT3 Tyrosine Kinase Inhibitors: A Toulouse–Bordeaux DATAML Registry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Inhibitors for Treating Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3 [mdpi.com]
Flt3-IN-31 cytotoxicity in non-FLT3 expressing cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Flt3-IN-31, with a specific focus on addressing observed cytotoxicity in non-FLT3 expressing cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations that cause constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a significant therapeutic target.
Q2: I am observing cytotoxicity in my cell line that does not express FLT3. Is this expected?
While this compound is designed to be a selective FLT3 inhibitor, some off-target activity is possible, which could lead to cytotoxicity in non-FLT3 expressing cells. However, available data suggests that this compound has significantly lower activity in cells that do not express FLT3. For example, in FLT3-negative murine Ba/F3 lymphocytes and human K-562 cancer cells, the half-maximal inhibitory concentrations (IC50) were found to be 8467 nM and 1583 nM, respectively, indicating low cytotoxic potency in these cell lines.[1]
Q3: What are the potential off-target kinases of this compound that could be causing cytotoxicity?
Q4: How can I confirm that the cytotoxicity I'm seeing is an off-target effect of this compound?
To investigate if the observed cytotoxicity is due to off-target effects, you can perform several experiments:
-
Use a structurally different FLT3 inhibitor: If another potent and selective FLT3 inhibitor with a different chemical scaffold does not produce the same cytotoxic effect, it is more likely that the cytotoxicity of this compound is due to an off-target effect.
-
Rescue experiment: If you can identify a potential off-target kinase, you could try to rescue the cells from this compound-induced cytotoxicity by overexpressing a drug-resistant mutant of that kinase.
-
Western Blot Analysis: Analyze the phosphorylation status of key signaling proteins downstream of known off-targets to see if they are inhibited at concentrations that correlate with the observed cytotoxicity.
Q5: What are the downstream signaling pathways of FLT3 that this compound inhibits?
In FLT3-expressing cells, this compound inhibits the autophosphorylation of FLT3, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation, such as the RAS/MEK/ERK and STAT5 pathways.[1]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in a non-FLT3 expressing cell line.
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a dose-response curve to determine the precise IC50 value. If the IC50 is significantly lower than what has been reported for other non-FLT3 expressing cells (i.e., in the low nanomolar range), it may indicate a potent off-target effect in your specific cell line.
-
Troubleshooting Step: Review the literature for known off-target effects of similar kinase inhibitors. Your cell line may be particularly dependent on a kinase that is weakly inhibited by this compound.
-
Troubleshooting Step: Use a control compound with a similar chemical structure but is inactive against FLT3 to see if the cytotoxicity is related to the chemical scaffold itself.
Possible Cause 2: Experimental artifact.
-
Troubleshooting Step: Ensure the correct concentration of this compound was used. Verify stock solution concentration and serial dilutions.
-
Troubleshooting Step: Confirm the health and viability of your cells before starting the experiment.
-
Troubleshooting Step: Check for any contamination in your cell culture.
Issue 2: Difficulty in interpreting cell viability assay results.
Possible Cause 1: Sub-optimal assay conditions.
-
Troubleshooting Step: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid artifacts from overgrowth or nutrient depletion.
-
Troubleshooting Step: For colorimetric assays like the MTT assay, ensure that the formazan (B1609692) crystals are fully solubilized before reading the absorbance.
-
Troubleshooting Step: Include appropriate controls, such as vehicle-only (e.g., DMSO) and untreated cells, to establish a baseline for viability.
Possible Cause 2: Distinguishing between apoptosis and necrosis.
-
Troubleshooting Step: If the cell viability assay shows a decrease in cell number, perform an Annexin V/Propidium Iodide (PI) staining assay to differentiate between apoptosis (Annexin V positive, PI negative) and necrosis (Annexin V positive, PI positive).
Data Presentation
Table 1: Cytotoxicity of an Exemplified Compound Related to this compound in FLT3-Expressing and Non-FLT3 Expressing Cell Lines.
| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference |
| MV-4-11 | Expressing FLT3 | Apoptosis | 0.0021 | [1] |
| MOLM-14 | Expressing FLT3-ITD | Apoptosis | 0.86 - 17.74 | [1] |
| Ba/F3 | Non-expressing | Apoptosis | 8467 | [1] |
| K-562 | Non-expressing | Apoptosis | 1583 | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining
This protocol allows for the differentiation between apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis: Western Blot for p-ERK and p-STAT5
This protocol is for assessing the inhibition of downstream FLT3 signaling.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-STAT5, anti-STAT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK or p-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK, total STAT5, and a loading control like GAPDH or β-actin.
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logical guide for troubleshooting off-target effects.
References
Technical Support Center: Flt3-IN-31 Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their western blot experiments involving the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-31.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do I observe multiple bands for FLT3 on my western blot?
You are likely observing different glycosylated forms of the FLT3 protein.[1] FLT3 undergoes post-translational modification in the form of glycosylation. The immature, non-glycosylated form of FLT3 has a molecular weight of approximately 130 kDa and is located in the endoplasmic reticulum.[1][2] The mature, fully glycosylated form is found on the cell surface and has a higher molecular weight, around 160 kDa.[1][2] The presence of both bands is common when studying FLT3 trafficking and maturation.[1]
Troubleshooting Unexpected Banding Patterns:
-
Deglycosylation Confirmation: To confirm that the multiple bands are due to glycosylation, you can treat your cell lysates with enzymes like Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F). Endo H specifically cleaves high-mannose oligosaccharides on immature glycoproteins, while PNGase F removes most N-linked glycans.[1] This treatment should cause a shift from the higher molecular weight band to the lower molecular weight form.[1]
-
Check for Splice Variants or Degradation: While less common for the prominent 130 and 160 kDa bands, other bands could represent splice variants or degradation products.[1] To minimize degradation, ensure your lysis buffer contains fresh protease inhibitors.[1]
Q2: I am not detecting the phosphorylated form of FLT3 (p-FLT3). What could be the issue?
Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation.[1]
Solutions for Improving p-FLT3 Detection:
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your lysis buffer to preserve the phosphorylation status of your target protein.[1]
-
Induce Phosphorylation: Ensure your experimental conditions are optimal for inducing FLT3 phosphorylation. This may involve stimulating cells with the FLT3 ligand (FL).[1]
-
Optimize Antibody and Blocking Conditions: The performance of antibodies can vary. You may need to try a different primary antibody validated for p-FLT3 detection.[3] Additionally, consider blocking with Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead of milk, as milk contains phosphatases that can interfere with detection.[3]
-
Enrich for Your Target Protein: If p-FLT3 levels are very low, consider performing an immunoprecipitation (IP) with a total FLT3 antibody to enrich for the protein before running the western blot.[1]
-
Enhance Signal Detection: Use a more sensitive chemiluminescent substrate, such as SuperSignal™ West Femto Maximum Sensitivity Substrate, to improve signal detection.[3]
Q3: My western blot shows high background. How can I reduce it?
High background can obscure the specific signal of your target protein.
Strategies to Reduce Background:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent. Blocking for at least 1 hour at room temperature or overnight at 4°C is recommended.[1]
-
Increase Washing Steps: Increase the duration and number of washes after primary and secondary antibody incubations to remove non-specific binding.[1] Adding 0.05% to 0.1% Tween 20 to your wash buffer can also be beneficial.[1]
-
Dilute Antibodies: High concentrations of primary or secondary antibodies can lead to non-specific binding.[1] Try using more dilute antibody solutions.
-
Proper Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.[1]
Q4: I am not seeing an effect of this compound on FLT3 phosphorylation or downstream signaling.
If this compound does not appear to be inhibiting FLT3 as expected, consider the following factors.
Troubleshooting Lack of Inhibitor Effect:
-
Compound Integrity and Concentration: Verify the calculations for your this compound dilutions and prepare fresh solutions. Ensure the compound has been stored correctly to prevent degradation.
-
Incubation Time: The incubation period with this compound may be too short. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration.
-
Cell Permeability: While most small molecule inhibitors are cell-permeable, ensure the vehicle (e.g., DMSO) concentration is appropriate and not cytotoxic.
-
Western Blotting and Detection Issues: Inefficient protein extraction or phosphatase activity in the lysate can mask the inhibitory effect. Ensure your lysis buffer is effective and contains phosphatase inhibitors. Also, confirm that your p-FLT3 antibody is specific and sensitive enough.
Experimental Protocols & Data Presentation
Table 1: Recommended Antibody Dilutions (General Guidance)
| Antibody | Application | Starting Dilution |
| Total FLT3 | Western Blot | 1:1000 |
| Phospho-FLT3 (p-FLT3) | Western Blot | 1:500 - 1:1000 |
| Downstream Targets (e.g., p-STAT5, p-AKT, p-ERK) | Western Blot | 1:1000 |
| Loading Control (e.g., β-Actin, GAPDH) | Western Blot | 1:1000 - 1:5000 |
| Note: These are general recommendations. Optimal dilutions should be determined experimentally. |
Table 2: this compound Treatment Parameters (General Guidance)
| Parameter | Recommendation |
| Cell Type | FLT3-mutated AML cells (e.g., MV4-11, MOLM-13)[4] |
| Seeding Density | 0.5 - 1 x 10^6 cells/mL[4] |
| This compound Concentration | 0, 1, 10, 100 nM (or a broader range based on expected IC50)[4] |
| Treatment Duration | 2, 6, 24 hours (time-course recommended)[4] |
| Vehicle Control | DMSO[4] |
| Note: Optimal conditions are cell-line dependent and should be empirically determined. |
Detailed Methodologies
Protocol 1: Western Blot for Total and Phospho-FLT3
-
Cell Culture and Treatment: Culture FLT3-mutated AML cells in the appropriate medium.[4] Seed cells and treat with varying concentrations of this compound for the desired time.[4] Include a vehicle control (DMSO).[4]
-
Cell Lysis: Harvest cells and wash with ice-cold PBS.[1][4] Resuspend the cell pellet in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[4] Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FLT3 or anti-phospho-FLT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1][4]
-
Washing: Wash the membrane three times for 5-15 minutes each with TBST.[1][4]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][4]
-
Washing: Repeat the washing step as described above.[4]
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using a digital imaging system.[1][4]
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay for FLT3 Degradation
-
Cell Treatment: Plate cells and allow them to adhere or grow to the desired confluency. Treat cells with this compound for a predetermined time to induce degradation.
-
Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) at a final concentration of 10-100 µg/mL.[1]
-
Time-Course Harvest: At various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours), harvest the cells.[1]
-
Sample Preparation and Western Blot: Prepare cell lysates and perform western blotting for total FLT3 as described in Protocol 1.[1] It is essential to also probe for a loading control protein with a long half-life (e.g., Actin or Tubulin) to ensure equal protein loading across all time points.[1]
-
Data Analysis: Quantify the band intensity for FLT3 at each time point using densitometry software.[1] Normalize the FLT3 band intensity to the loading control to determine the rate of degradation.[1]
Visualizations
References
Technical Support Center: Overcoming Resistance to FLT3 Inhibitors in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when working with FLT3 inhibitors, exemplified by Flt3-IN-31, in acute myeloid leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] In AML, mutations such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD) lead to constitutive activation of the FLT3 receptor.[2][3] This drives uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K/AKT, RAS/MAPK, and JAK/STAT.[4][5] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FLT3, which blocks its autophosphorylation and subsequent activation of these oncogenic pathways.[1]
Q2: My AML cell line (e.g., MV4-11, MOLM-14) is showing reduced sensitivity to this compound. What are the potential causes?
Reduced sensitivity, or resistance, to FLT3 inhibitors can be broadly categorized into two types:
-
On-Target Resistance: This is often due to the acquisition of secondary mutations within the FLT3 gene itself. These mutations can interfere with the binding of the inhibitor to the kinase domain. Common examples include mutations in the activation loop (e.g., D835Y) or the "gatekeeper" residue (e.g., F691L), which can sterically hinder drug binding.[6][7]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling.[8] This can involve the upregulation of other receptor tyrosine kinases (e.g., AXL), or the activation of downstream signaling molecules like RAS or STAT5 through FLT3-independent mechanisms.[6][9]
-
Microenvironment-Mediated Resistance: Bone marrow stromal cells can secrete growth factors like the FLT3 ligand (FL) or fibroblast growth factor 2 (FGF2).[10][11] These factors can stimulate parallel survival pathways, diminishing the efficacy of the FLT3 inhibitor.[12]
Q3: How can I confirm if my resistant cell line has developed a secondary FLT3 mutation?
To confirm the presence of a secondary mutation in the FLT3 gene, you will need to perform sanger sequencing or next-generation sequencing (NGS) of the gene from your resistant cell line and compare it to the parental (sensitive) cell line. Pay close attention to the regions encoding the tyrosine kinase domain.
Q4: What strategies can I employ to overcome this compound resistance in my AML cell line models?
Several strategies can be explored, primarily centered around combination therapies:
-
Inhibition of Bypass Pathways: If you suspect off-target resistance, combining this compound with inhibitors of the reactivated pathway can be effective. For example:
-
Targeting Anti-Apoptotic Proteins: Combining this compound with a BCL-2 inhibitor like Venetoclax can be a potent strategy to induce apoptosis, even in resistant cells.[6]
-
Using Next-Generation FLT3 Inhibitors: Some newer FLT3 inhibitors are designed to be effective against common resistance mutations.[6][14]
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in our long-term cultures.
This is a common indication of acquired resistance. The following workflow can help you diagnose and address the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of Acquired Drug Resistance in FLT3-mutated Acute Myeloid Leukemia Cells via Distinct Drug Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-31 experimental variability and reproducibility
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Flt3 inhibitors?
Flt3 inhibitors are a class of targeted therapy drugs that block the activity of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][3][4] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, can lead to constitutive activation of the receptor.[1][2][4][5][6][7] This uncontrolled signaling drives the growth of cancer cells, particularly in acute myeloid leukemia (AML).[1][4][5][8] Flt3 inhibitors bind to the FLT3 receptor, preventing its activation and blocking downstream signaling pathways, thereby inhibiting the growth and survival of cancer cells.[1]
Q2: What are the different types of Flt3 inhibitors?
Flt3 inhibitors can be broadly classified into two types based on their binding mode to the kinase domain:
-
Type I inhibitors: These bind to the active conformation of the FLT3 kinase. They are generally effective against both FLT3-ITD and FLT3-TKD mutations. Examples include midostaurin, gilteritinib, and crenolanib.[3][6][9]
-
Type II inhibitors: These bind to the inactive conformation of the FLT3 kinase. They are typically effective against FLT3-ITD mutations but may be less active against TKD mutations, which stabilize the active conformation. Examples include sorafenib (B1663141) and quizartinib.[3][6][9]
Q3: What are the common applications of Flt3 inhibitors in research?
In a research setting, Flt3 inhibitors are primarily used to:
-
Investigate the role of FLT3 signaling in normal and malignant hematopoiesis.
-
Study the cellular consequences of FLT3 inhibition, such as apoptosis, cell cycle arrest, and differentiation.
-
Screen for and characterize the activity of novel anti-leukemic compounds.
-
Understand the mechanisms of resistance to Flt3-targeted therapies.[9][10][11]
Q4: What are the typical experimental readouts to assess the activity of Flt3-IN-X?
Common experimental readouts include:
-
Cell Viability/Proliferation Assays: To determine the concentration-dependent effect of the inhibitor on cancer cell growth (e.g., MTT, XTT, CellTiter-Glo).
-
Western Blotting: To assess the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, AKT, ERK) to confirm target engagement.[12]
-
Apoptosis Assays: To measure the induction of programmed cell death (e.g., Annexin V/PI staining, caspase activity assays).
-
Cell Cycle Analysis: To determine if the inhibitor causes cell cycle arrest at specific phases.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in cell viability (IC50) assays.
-
Question: My IC50 values for Flt3-IN-X vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a single-cell suspension and mix thoroughly before and during plating.
-
Compound Solubility and Stability: Flt3 inhibitors are often dissolved in DMSO for stock solutions. Ensure the compound is fully dissolved and prepare fresh dilutions in culture media for each experiment. Precipitation of the compound in the media can lead to a lower effective concentration.[13][14]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells.[14]
-
Pipetting Accuracy: Calibrate pipettes regularly and use fresh tips for each dilution and replicate to avoid cross-contamination and volume errors.[14]
-
Issue 2: Flt3-IN-X shows lower than expected potency.
-
Question: The observed IC50 of Flt3-IN-X is much higher than the literature values. Why might this be?
-
Answer: Several factors can contribute to lower than expected potency:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line (e.g., by short tandem repeat profiling) and use cells at a low passage number. Prolonged culturing can lead to genetic drift and altered sensitivity to inhibitors.
-
Compound Integrity: Improper storage of the Flt3-IN-X powder or stock solutions can lead to degradation. Store the powder at -20°C and DMSO stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[13]
-
Presence of FLT3 Ligand: The presence of the FLT3 ligand (FL) in the serum of the cell culture media can compete with the inhibitor and reduce its apparent potency. Consider using serum-free media or washing the cells to remove endogenous ligands before adding the inhibitor.[12][15]
-
Plasma Protein Binding: If conducting experiments with plasma, be aware that many kinase inhibitors bind to plasma proteins, reducing the free, active concentration of the drug.[3]
-
Issue 3: No effect on FLT3 phosphorylation despite treating with Flt3-IN-X.
-
Question: I don't see a decrease in phosphorylated FLT3 (p-FLT3) by Western blot after treating my cells. What should I check?
-
Answer: This could be due to several reasons:
-
Cell Line Choice: Confirm that the cell line you are using expresses constitutively active FLT3 (e.g., MV4-11, MOLM-13 which have FLT3-ITD mutations).[13] In wild-type FLT3 cell lines, you may need to stimulate with the FLT3 ligand to observe phosphorylation.
-
Inhibitor Concentration and Incubation Time: The concentration of Flt3-IN-X may be too low, or the incubation time may be too short to see a significant effect on p-FLT3 levels. Perform a dose-response and time-course experiment.
-
Antibody Quality: Ensure that the primary antibodies for both total FLT3 and p-FLT3 are validated and working correctly.
-
Development of Resistance: The cell line may have developed resistance to the Flt3 inhibitor through on-target secondary mutations or activation of bypass signaling pathways.[9][11][16]
-
Data Presentation
Table 1: Example IC50 Values of Flt3 Inhibitors in Different AML Cell Lines
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| Sorafenib | MV4-11 | FLT3-ITD | 18.5 ± 8.77 | [17] |
| Crenolanib | MV4-11 | FLT3-ITD | Data not specified | [17] |
| Gilteritinib | MOLM-14 | FLT3-ITD | Data not specified | [16] |
| LT-171-861 | MOLM-13 | FLT3-ITD | Data not specified | [18] |
Note: This table is for illustrative purposes. Researchers should generate and report their own experimental data.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Prepare Flt3-IN-X Stock Solution: Dissolve Flt3-IN-X powder in DMSO to a concentration of 10 mM. Aliquot and store at -80°C.[13]
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Flt3-IN-X in culture medium. Add the desired final concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for FLT3 Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Flt3-IN-X for a predetermined time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3 and total-FLT3 overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
-
Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of Flt3-IN-X.
Caption: Troubleshooting workflow for inconsistent IC50 results.
Caption: Classification of Flt3 inhibitors based on binding mode.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. ashpublications.org [ashpublications.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. arcusbio.com [arcusbio.com]
- 18. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia [thno.org]
Flt3-IN-31 dose-response curve optimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Flt3-IN-31 dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor. This results in uncontrolled activation of downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5, which are crucial for cell survival and proliferation.[1][2][3][4][5] this compound likely acts by competing with ATP for the binding site on the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Q2: Why are my IC50 values for this compound inconsistent between experiments?
A2: Inconsistent IC50 values are a common challenge in dose-response assays. Several factors can contribute to this variability:
-
Cell Density: The number of cells seeded per well can significantly impact drug sensitivity. Higher cell densities may lead to increased resistance.
-
Cell Health and Passage Number: Cells should be in the logarithmic growth phase and at a low passage number to ensure consistent physiological responses.
-
Assay Type: Different cell viability assays measure distinct cellular parameters. For instance, metabolic assays (e.g., MTT) can yield different results from ATP-based assays (e.g., CellTiter-Glo), as the inhibitor might affect cellular metabolism.
-
Compound Stability and Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Precipitation at higher concentrations can lead to an artificially lower effective concentration. Ensure the compound is fully dissolved in DMSO before further dilution in culture media.
-
Incubation Time: The duration of drug exposure will influence the IC50 value. Longer incubation times generally result in lower IC50 values.
-
Pipetting Accuracy: Precise and consistent pipetting is crucial for generating reliable dose-response curves.
Q3: The slope of my dose-response curve is shallow. What does this indicate?
A3: A shallow slope of the dose-response curve, also known as a Hill slope less than 1, can suggest several possibilities:
-
Positive Cooperativity: In some biological systems, this can indicate positive cooperativity in binding.
-
Compound Instability: The compound may be degrading over the course of the experiment.
-
Solubility Issues: The compound may be precipitating at higher concentrations.
-
Complex Biological Response: The observed effect may be the result of multiple biological phenomena.
-
Off-Target Effects: At higher concentrations, the inhibitor might be engaging other targets, leading to a complex dose-response relationship.
Q4: What are appropriate positive and negative control cell lines for this compound experiments?
A4: For positive controls, it is recommended to use cell lines with known FLT3 mutations, such as MV4-11 or MOLM-13, which harbor the FLT3-ITD mutation.[6] For negative controls, cell lines that are wild-type for FLT3, such as HL-60 or U937, are suitable choices.[6]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure the cell suspension is homogenous before and during plating.- Use a multichannel pipette with care to ensure equal volumes in each well.- Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media. |
| Pipetting Errors | - Calibrate pipettes regularly.- Use new pipette tips for each replicate and dilution.- Perform a "mock" plating with a colored solution to check for consistency. |
| Compound Precipitation | - Visually inspect wells for precipitate under a microscope.- Prepare fresh dilutions for each experiment.- Consider a brief sonication of the stock solution before dilution. |
Problem 2: IC50 Values Higher Than Expected
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions in DMSO and store them in single-use aliquots at -80°C.[7][8]- Avoid repeated freeze-thaw cycles.[7][8] |
| Cell Line Resistance | - Use low-passage number cells.- Verify the FLT3 mutation status of your cell line. |
| Suboptimal Assay Conditions | - Optimize cell seeding density and incubation time for your specific cell line and assay. |
Problem 3: Non-Sigmoidal Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation at High Concentrations | - Lower the highest concentration in your dilution series.- Visually inspect the wells for any signs of precipitation. |
| Off-Target Cytotoxicity | - Use a wider range of concentrations to identify if a secondary, steeper drop-off occurs at very high concentrations.- Test the compound on a FLT3-negative cell line to assess non-specific toxicity. |
| Assay Interference | - If using a metabolic assay like MTT, consider switching to an orthogonal method like an ATP-based assay (CellTiter-Glo) to rule out interference with cellular metabolism. |
Quantitative Data
Specific quantitative data for this compound is not widely available in the public domain. The following data for the structurally similar and well-characterized Flt3 inhibitor, Flt3-IN-25, is provided as a reference.
| Target | Cell Line | Assay Type | Reported IC50 |
| FLT3 (Wild-Type) | N/A (Biochemical) | Biochemical | 1.2 nM[6] |
| FLT3-D835Y | N/A (Biochemical) | Biochemical | 1.4 nM[6] |
| FLT3-ITD | N/A (Biochemical) | Biochemical | 1.1 nM[6] |
| FLT3-ITD | MV4-11 | Cell Viability | ~1-10 nM (Typical Range) |
| FLT3-ITD | MOLM-13 | Cell Viability | ~1-10 nM (Typical Range) |
Experimental Protocols
Protocol: Cell Viability Dose-Response Assay (e.g., using CellTiter-Glo®)
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell line (e.g., MV4-11 for FLT3-ITD)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
2. Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Dilution and Addition:
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. A typical 10-point dilution series might range from 2 µM to 0.1 nM.
-
Add 100 µL of the 2x working solutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL per well. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability = (Luminescence_treated / Luminescence_vehicle) * 100).
-
Plot the percent viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Dose-Response Assay.
Caption: Troubleshooting Decision Tree for Dose-Response Curve Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Novel FLT3 Inhibitors: Evaluating Flt3-IN-31 Against the Clinical Benchmark Gilteritinib in FLT3-ITD AML Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has spurred the development of targeted FLT3 inhibitors. Gilteritinib (B612023) (XOSPATA®) is a potent, second-generation FLT3 tyrosine kinase inhibitor (TKI) approved for the treatment of relapsed or refractory FLT3-mutated AML. It serves as a critical benchmark for the evaluation of new therapeutic agents.
This guide provides a framework for the preclinical comparison of a novel FLT3 inhibitor, designated here as Flt3-IN-31, against gilteritinib. Due to the absence of publicly available data for a compound specifically named "this compound," this document presents comprehensive data for gilteritinib and establishes a template for the evaluation and comparison of a new chemical entity. Researchers can utilize this structure to organize and interpret their own experimental data for novel compounds.
Mechanism of Action
Gilteritinib is a type I TKI that inhibits FLT3 by binding to the ATP-binding pocket of the kinase domain in its active conformation. This mode of action allows it to effectively target both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[1][2] Beyond FLT3, gilteritinib also demonstrates inhibitory activity against AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibition.[3] The constitutive activation of FLT3-ITD leads to the activation of downstream signaling pathways, including RAS/MEK/ERK, PI3K/AKT, and STAT5, which drive leukemic cell proliferation and survival.[4][5] Gilteritinib's inhibition of FLT3 autophosphorylation effectively blocks these pro-survival signals.[6]
For a novel inhibitor like this compound, it is crucial to determine its binding mode (Type I vs. Type II), its kinase selectivity profile, and its impact on the downstream signaling cascades initiated by FLT3-ITD.
Figure 1. FLT3-ITD Signaling Pathway and Points of Inhibition.
Quantitative Data Presentation
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for gilteritinib against FLT3 and other kinases. A corresponding table for this compound should be populated with experimentally derived data.
| Kinase Target | Gilteritinib IC50 (nM) | This compound IC50 (nM) | Reference Cell Line/Assay |
| FLT3 (Wild-Type) | 5 | Data Needed | Immunoblotting[6] |
| FLT3-ITD | 0.7 - 1.8 | Data Needed | Ba/F3 cells / Immunoblotting[6] |
| FLT3-D835Y | 0.7 | Data Needed | Ba/F3 cells[3] |
| c-Kit | ~100 | Data Needed | Cell-based assays[6] |
| AXL | 41 | Data Needed | Immunoblotting[6] |
In Vitro Cellular Activity in FLT3-ITD AML Cells
The efficacy of a FLT3 inhibitor is ultimately determined by its ability to induce cell death in FLT3-ITD positive AML cells. The following table presents the reported cellular IC50 values for gilteritinib in common FLT3-ITD AML cell lines.
| Cell Line | FLT3 Status | Gilteritinib IC50 (nM) | This compound IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.8 (apoptosis)[1] | Data Needed |
| MOLM-13 | FLT3-ITD | 0.86-17.74 (apoptosis)[1] | Data Needed |
| MOLM-14 | FLT3-ITD | - | Data Needed |
Experimental Protocols
Objective comparison requires standardized experimental protocols. Below are methodologies for key assays used to characterize FLT3 inhibitors.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (this compound or gilteritinib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat FLT3-ITD AML cells with the test compounds at various concentrations for 24-48 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, total-ERK, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Figure 2. Experimental Workflow for Preclinical Evaluation of Novel FLT3 Inhibitors.
Conclusion
Gilteritinib has set a high bar for efficacy and selectivity in the treatment of FLT3-mutated AML. For any new investigational agent such as this compound, a rigorous head-to-head preclinical comparison is essential. This guide provides the framework for such a comparison, emphasizing quantitative data and standardized protocols. By systematically evaluating a novel compound's potency, cellular activity, and mechanism of action against an established benchmark like gilteritinib, researchers can make informed decisions about its potential for further development as a therapeutic for this challenging disease.
References
- 1. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-3: A Comparative Guide to Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the FMS-like tyrosine kinase 3 (Flt3) inhibitor, Flt3-IN-3, and its selectivity profile against other tyrosine kinases. The information presented is based on available experimental data to offer an objective overview for research and drug development applications.
Selectivity Profile of Flt3-IN-3
Flt3-IN-3 is a potent inhibitor of the Flt3 receptor tyrosine kinase. Quantitative analysis of its inhibitory activity reveals high potency against both wild-type Flt3 and a common resistance-conferring mutant, D835Y. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong and specific binding to the kinase.
| Kinase Target | IC50 (nM) |
| Flt3 (Wild-Type) | 13 |
| Flt3 (D835Y mutant) | 8 |
| Flt3 (Internal Tandem Duplication - ITD) | 3 |
Data sourced from commercially available information.[1]
While comprehensive data on the selectivity of Flt3-IN-3 against a broad panel of other tyrosine kinases is not widely published, its primary activity is directed towards Flt3. Further independent screening would be necessary to fully elucidate its off-target effects.
Experimental Protocols
The determination of the inhibitory activity of Flt3-IN-3 is typically achieved through in vitro biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibition of Flt3 kinase activity by Flt3-IN-3.
Objective: To determine the IC50 value of Flt3-IN-3 against purified Flt3 kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human Flt3 kinase (wild-type and mutant forms)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Flt3-IN-3 (solubilized in Dimethyl sulfoxide (B87167) - DMSO)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microtiter plates
-
-
Procedure:
-
A serial dilution of Flt3-IN-3 is prepared in the kinase reaction buffer.
-
The recombinant Flt3 kinase and the peptide substrate are added to the wells of a microtiter plate.
-
The serially diluted Flt3-IN-3 is added to the respective wells. A control group with DMSO vehicle is included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at a controlled temperature for a specific duration.
-
The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Flt3-IN-3 concentration.
-
Cellular Proliferation Assay
This assay assesses the ability of Flt3-IN-3 to inhibit the growth of cancer cells that are dependent on Flt3 signaling.
Objective: To determine the anti-proliferative IC50 value of Flt3-IN-3 in Flt3-dependent cell lines.
Methodology:
-
Cell Lines:
-
MV4-11 (human acute myeloid leukemia cell line with Flt3-ITD mutation)
-
MOLM-13 (human acute myeloid leukemia cell line with Flt3-ITD mutation)
-
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Flt3-IN-3 (solubilized in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
A serial dilution of Flt3-IN-3 is added to the wells.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
The cell viability reagent is added to each well, and the luminescent signal, which is proportional to the number of viable cells, is measured using a microplate reader.
-
The IC50 value is determined from the dose-response curve of cell viability versus Flt3-IN-3 concentration.
-
Flt3 Signaling Pathway and Inhibition
The FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and progenitor cells.[2] In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[2]
Flt3-IN-3 acts as an inhibitor of this signaling pathway by blocking the kinase activity of the Flt3 receptor.
Caption: Flt3 signaling pathway and the inhibitory action of Flt3-IN-3.
References
A Comparative Analysis of Flt3 Inhibitors: The First-Generation Midostaurin versus the Second-Generation Gilteritinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors: the first-generation multi-kinase inhibitor, midostaurin (B1676583), and the second-generation selective inhibitor, gilteritinib (B612023). This analysis is supported by experimental data to aid in the design and interpretation of preclinical and clinical studies in the context of acute myeloid leukemia (AML).
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth and are associated with a poor prognosis.[1][2] This has made FLT3 a key therapeutic target in AML.
This guide focuses on a comparative analysis of two clinically approved FLT3 inhibitors, midostaurin and gilteritinib, which represent two different generations of drug development with distinct pharmacological profiles.
Mechanism of Action and Target Specificity
Midostaurin and gilteritinib are both classified as Type I FLT3 inhibitors, meaning they bind to the active conformation of the FLT3 kinase domain.[3] This allows them to inhibit both FLT3-ITD and FLT3-TKD mutations.[3] However, their selectivity and target profiles differ significantly.
Midostaurin is a first-generation, multi-kinase inhibitor.[4] Besides FLT3, it also inhibits other kinases such as KIT, PDGFR, VEGFR2, and protein kinase C (PKC).[5][6] This broad target profile may contribute to some of its clinical efficacy through off-target effects but also to a wider range of side effects.[7]
Gilteritinib , in contrast, is a second-generation inhibitor designed to be more potent and selective for FLT3.[8][9] Its high specificity is intended to maximize on-target efficacy while minimizing off-target toxicities.[9] Gilteritinib is also active against AXL, another receptor tyrosine kinase implicated in AML.[10]
dot
Caption: Comparison of the target profiles of Midostaurin and Gilteritinib.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of midostaurin and gilteritinib against wild-type and mutated forms of FLT3, providing a quantitative measure of their potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| Midostaurin | FLT3 (wild-type) | 11 | [5] |
| FLT3-ITD | 10 | [5] | |
| FLT3-D835Y (TKD) | 5.6 | [11] | |
| KIT | 8.9 | [11] | |
| Gilteritinib | FLT3 (wild-type) | 0.7 | [8] |
| FLT3-ITD | 0.29 | [8] | |
| FLT3-D835Y (TKD) | 0.35 | [8] | |
| AXL | 0.73 | [10] |
Clinical Efficacy and Safety
Both midostaurin and gilteritinib have demonstrated clinical benefit in patients with FLT3-mutated AML, but in different clinical settings.
Midostaurin is approved for the treatment of newly diagnosed FLT3-mutated AML in combination with standard induction and consolidation chemotherapy.[12] The pivotal RATIFY trial showed that the addition of midostaurin to chemotherapy significantly improved overall survival compared to chemotherapy plus placebo.[13][14]
Gilteritinib is approved as a monotherapy for relapsed or refractory FLT3-mutated AML.[15] The ADMIRAL trial demonstrated a significant improvement in overall survival and remission rates with gilteritinib compared to salvage chemotherapy.[16] More recent studies are evaluating gilteritinib in the frontline setting, with a Phase II trial suggesting higher remission rates with gilteritinib plus chemotherapy compared to midostaurin plus chemotherapy.[8]
The safety profiles of the two drugs reflect their target specificity. Common adverse events with midostaurin include febrile neutropenia, nausea, vomiting, and diarrhea.[12] Gilteritinib is associated with cytopenias, and elevations in liver enzymes.[15]
| Trial (Inhibitor) | Patient Population | Key Findings | Reference |
| RATIFY (Midostaurin) | Newly Diagnosed FLT3-mutated AML | Median OS: 74.7 months (Midostaurin + Chemo) vs. 25.6 months (Placebo + Chemo) | [13][14] |
| ADMIRAL (Gilteritinib) | Relapsed/Refractory FLT3-mutated AML | Median OS: 9.3 months (Gilteritinib) vs. 5.6 months (Salvage Chemo) | [16] |
| PrECOG 0905 (Phase II) | Newly Diagnosed FLT3-mutated AML | Higher CRc rate with Gilteritinib + Chemo (85.6%) vs. Midostaurin + Chemo (72.4%) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of FLT3 inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (Midostaurin, Gilteritinib)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Buffer A.
-
Prepare a 3X mixture of FLT3 kinase and Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of each test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.[18]
dot
Caption: Workflow for an in vitro FLT3 kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
FLT3-mutant AML cell line (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well cell culture plates
-
Test compounds (Midostaurin, Gilteritinib)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight (if applicable).
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for at least 4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1][19][20]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
FLT3-mutant AML cell line
-
Test compounds (Midostaurin, Gilteritinib)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time period (e.g., 24-48 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[21][22]
FLT3 Signaling Pathway
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades that promote cell survival and proliferation, primarily through the PI3K/AKT, RAS/MAPK, and STAT5 pathways. Both midostaurin and gilteritinib act by inhibiting the kinase activity of FLT3, thereby blocking these downstream signals.
dot
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Conclusion
Midostaurin and gilteritinib represent important therapeutic advances for patients with FLT3-mutated AML. Midostaurin, a first-generation multi-kinase inhibitor, has established the benefit of targeting FLT3 in the frontline setting. Gilteritinib, a more potent and selective second-generation inhibitor, has demonstrated superior efficacy in the relapsed/refractory setting and shows promise for frontline therapy. The choice between these inhibitors depends on the clinical context, including the stage of the disease and the patient's prior treatment history. Ongoing clinical trials are further defining the optimal use of these and other emerging FLT3 inhibitors to improve outcomes for this high-risk patient population. This comparative guide provides a foundational understanding of their distinct properties to inform future research and clinical application.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Potential Off-Target Effect of Gilteritinib With Venetoclax Decreases Tumor Burden for Patients With Relapsed/Refractory Wild-Type FLT3 Acute Myeloid Leukemia/Myelodysplastic Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Results of a Phase II study of gilteritinib versus midostaurin in newly diagnosed FLT3-mutated AML | VJHemOnc [vjhemonc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT, CBL and FLT3 in haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 13. onclive.com [onclive.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
A Head-to-Head Battle: Flt3-IN-31 vs. Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for more potent and selective cancer therapeutics is relentless. In the realm of Acute Myeloid Leukemia (AML), a significant focus has been on targeting mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver of leukemogenesis. This guide provides an objective, data-driven comparison of the preclinical investigational agent Flt3-IN-31 against three leading second-generation FLT3 inhibitors: gilteritinib, quizartinib, and crenolanib.
Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and downstream signaling pathways that promote uncontrolled cell growth and survival.[1] While first-generation FLT3 inhibitors showed promise, their broad kinase activity often led to off-target effects. Second-generation inhibitors were designed for increased potency and selectivity, offering improved therapeutic windows. This guide will delve into the comparative efficacy of this compound and its second-generation counterparts, supported by experimental data and detailed protocols to aid in the critical evaluation of these compounds for research and development.
Comparative In Vitro Potency of FLT3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro IC50 values of this compound and second-generation FLT3 inhibitors against wild-type (WT) FLT3 and common mutations, such as internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y).
Table 1: IC50 Values (nM) of FLT3 Inhibitors Against Wild-Type and Mutated FLT3
| Inhibitor | FLT3-WT | FLT3-ITD | FLT3-D835Y |
| This compound (Flt3-IN-25 data) | 1.2[1] | 1.1[1] | 1.4[1] |
| Gilteritinib | - | 0.29 | 0.74 |
| Quizartinib | - | 0.56 | 40 |
| Crenolanib | - | 5.5 | 6.2 |
Note: Data for this compound is represented by publicly available data for the structurally related compound Flt3-IN-25, as specific data for "this compound" is not widely available. IC50 values for second-generation inhibitors are compiled from various preclinical studies and may vary depending on the specific assay conditions.
FLT3 Signaling Pathway and Inhibitor Action
The FLT3 receptor, upon activation, triggers a cascade of downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. FLT3 inhibitors act by blocking the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: Simplified FLT3 signaling pathway and the mechanism of action of FLT3 inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of benchmarking data, detailed experimental methodologies are crucial. Below are standardized protocols for key in vitro assays used to evaluate FLT3 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type and mutant forms)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
FLT3-specific peptide substrate (e.g., a biotinylated peptide)
-
Test compounds (this compound, gilteritinib, quizartinib, crenolanib) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the recombinant FLT3 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of leukemia cells that are dependent on FLT3 signaling.
Materials:
-
AML cell lines expressing FLT3-ITD (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed the AML cells into 96-well plates at a predetermined density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well, mix, and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Experimental Workflow for Inhibitor Benchmarking
The systematic evaluation of kinase inhibitors involves a multi-step process, from initial biochemical screening to cellular and in vivo validation.
Caption: A typical experimental workflow for benchmarking FLT3 inhibitors.
Conclusion
This guide provides a foundational comparison of the investigational FLT3 inhibitor this compound with the established second-generation inhibitors gilteritinib, quizartinib, and crenolanib. The provided data and protocols offer a framework for researchers to conduct their own comparative studies and to interpret new findings in the context of existing knowledge. The continued development and rigorous evaluation of novel, highly potent, and selective FLT3 inhibitors are paramount to improving therapeutic outcomes for patients with FLT3-mutated AML.
References
The Synergistic Dance of FLT3 and BCL-2 Inhibition: A Comparative Guide on Quizartinib and Venetoclax in FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-leukemic effects of combining the FLT3 inhibitor, quizartinib (B1680412), with the BCL-2 inhibitor, venetoclax (B612062), in the context of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This combination has shown impressive pre-clinical and clinical activity, offering a promising therapeutic strategy for a patient population with a historically poor prognosis.
Unraveling the Synergy: A Mechanistic Overview
FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with aggressive disease.[1][2] These mutations lead to the constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives downstream signaling pathways like STAT5, PI3K/AKT, and MAPK, promoting leukemia cell proliferation and survival.[3]
Venetoclax, a potent and selective BCL-2 inhibitor, has demonstrated significant efficacy in AML.[4] However, its activity in FLT3-mutated AML is often limited due to resistance mechanisms.[3] One key resistance pathway involves the upregulation of other anti-apoptotic proteins, namely BCL-XL and MCL-1, which are regulated by the activated FLT3 signaling.[3]
The synergy between quizartinib and venetoclax stems from a dual-pronged attack on the leukemia cells' survival machinery. Quizartinib inhibits the constitutively active FLT3, leading to the downregulation of BCL-XL and MCL-1.[1][3] This inhibition of alternative anti-apoptotic pathways effectively "primes" the cancer cells, making them more dependent on BCL-2 for survival.[1] The subsequent administration of venetoclax delivers the final blow by inhibiting BCL-2, leading to a profound induction of apoptosis.[1][5]
Quantitative Analysis of Synergistic Effects
Preclinical studies have consistently demonstrated the synergistic activity of quizartinib and venetoclax in FLT3-ITD positive AML cell lines and patient-derived xenograft (PDX) models.
In Vitro Synergistic Activity
The combination of quizartinib and venetoclax has been shown to be highly synergistic in reducing the viability of FLT3-ITD+ AML cell lines. The Bliss synergy score, a measure of the combined effect of two drugs, indicates strong synergy.
| Cell Line | Drug Combination | Synergy Score (Bliss) | Outcome | Reference |
| MV4;11 | Quizartinib + Venetoclax | >100 | Highly Synergistic | [1][2] |
| Molm13 | Quizartinib + Venetoclax | >100 | Highly Synergistic | [1][2] |
In Vivo Anti-Leukemic Efficacy
In vivo studies using mouse xenograft models of FLT3-ITD+ AML have corroborated the in vitro findings, showing that the combination of quizartinib and venetoclax leads to a greater reduction in tumor burden and prolonged survival compared to either agent alone.[1][2]
| Model | Treatment | Outcome | Reference |
| MV4;11 Xenograft | Quizartinib + Venetoclax | Significantly prolonged survival and reduced tumor burden compared to single agents | [1][2] |
| Molm13 Xenograft | Quizartinib + Venetoclax | Significantly prolonged survival and reduced tumor burden compared to single agents | [1][2] |
| FLT3-ITD+ PDX | Quizartinib + Venetoclax | Greater anti-tumor activity in the tumor microenvironment | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the synergy between quizartinib and venetoclax.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
FLT3-ITD+ AML cell lines (e.g., MV4;11, Molm13)
-
Complete cell culture medium
-
Quizartinib and Venetoclax
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well).
-
Treat cells with a matrix of quizartinib and venetoclax concentrations, including single-agent and vehicle controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[1][2]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control. Synergy is calculated using methods such as the Bliss independence model.[1][2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
AML cell lines
-
Quizartinib and Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with quizartinib, venetoclax, or the combination for a specified time (e.g., 24 hours).[1][2]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.
Materials:
-
AML cell lines
-
Quizartinib and Venetoclax
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
Primary antibodies (e.g., for p-FLT3, FLT3, p-STAT5, STAT5, BCL-2, BCL-XL, MCL-1, cleaved caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with quizartinib, venetoclax, or the combination for a specified time (e.g., 24 hours).[1][2]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Molecular Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathways involved and the general experimental workflow.
References
- 1. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Flt3-IN-3 vs. Sorafenib in FLT3-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two kinase inhibitors, Flt3-IN-3 and sorafenib (B1663141), with a focus on their activity against FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). This objective analysis is designed to inform preclinical research and drug development efforts in the field of targeted cancer therapy.
Executive Summary
Flt3-IN-3 is a potent and selective inhibitor of FLT3, demonstrating significant activity against both wild-type and mutated forms of the kinase. Sorafenib, a multi-kinase inhibitor, also targets FLT3 but possesses a broader spectrum of activity that includes key mediators of angiogenesis such as VEGFR and PDGFR, as well as components of the RAF/MEK/ERK signaling pathway. While Flt3-IN-3 offers high target specificity, sorafenib's multi-targeted approach may provide a different therapeutic strategy by simultaneously inhibiting multiple pathways involved in tumor growth and survival. The choice between a highly selective versus a multi-targeted inhibitor depends on the specific therapeutic context, including the genetic landscape of the malignancy and the potential for off-target effects.
Mechanism of Action
Flt3-IN-3 is an ATP-competitive inhibitor that specifically targets the kinase activity of FLT3. By binding to the ATP-binding pocket of the FLT3 enzyme, it prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of pro-survival and proliferative signaling pathways.
Sorafenib is a type II kinase inhibitor that binds to the inactive conformation of multiple kinases. Its anti-tumor activity is attributed to the dual inhibition of:
-
Tumor cell proliferation and survival: By targeting the RAF/MEK/ERK signaling pathway (inhibiting Raf-1 and B-Raf).
-
Angiogenesis: By inhibiting receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β.
-
Direct inhibition of other receptor tyrosine kinases implicated in oncogenesis, including FLT3 and c-KIT.[1][2][3][4]
Signaling Pathway Diagrams
Quantitative Data Comparison
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | Flt3-IN-3 IC₅₀ (nM) | Sorafenib IC₅₀ (nM) |
| FLT3 (Wild-Type) | 13 | 59 |
| FLT3 (D835Y Mutant) | 8 | - |
| FLT3-ITD | Potent (low nM) | 5.9 |
| c-KIT | - | 68 |
| VEGFR-2 | - | 90 |
| VEGFR-3 | - | 20 |
| PDGFR-β | - | 57 |
| Raf-1 | - | 6 |
| B-Raf | - | 22 |
| B-Raf (V600E) | - | 38 |
| Note: "-" indicates data not readily available in the public domain. Data is compiled from various sources and may not be directly comparable due to different assay conditions. |
Table 2: Cellular Activity in FLT3-Mutated AML Cell Lines
| Cell Line | FLT3 Mutation | Flt3-IN-3 (Proliferation Inhibition) | Sorafenib IC₅₀ (nM) (Proliferation) |
| MV4-11 | FLT3-ITD | Effective (low nM) | ~5 |
| MOLM-13 | FLT3-ITD | Effective (low nM) | ~1-10 |
| Note: "Effective (low nM)" indicates that the compound suppresses proliferation at low nanomolar concentrations, though specific IC₅₀ values were not consistently reported in the reviewed literature. |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Recombinant FLT3 kinase (wild-type or mutant) is diluted in a kinase buffer. A substrate peptide and ATP are also prepared in the same buffer. The test compounds (Flt3-IN-3 or sorafenib) are serially diluted.
-
Assay Reaction: The kinase, substrate, and test compound are pre-incubated in a microplate well.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity detection (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ADP production.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: AML cells (e.g., MV4-11, MOLM-13) are seeded into a 96-well plate at a predetermined density.
-
Compound Treatment: The cells are treated with various concentrations of Flt3-IN-3 or sorafenib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
Reagent Addition: A tetrazolium salt solution (MTT or MTS) is added to each well.
-
Color Development: Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human AML cells (e.g., MV4-11) are injected into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: The tumors are allowed to establish and grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered Flt3-IN-3, sorafenib, or a vehicle control, typically via oral gavage.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The study may be terminated when tumors reach a certain size, or survival is monitored.
-
Analysis: The anti-tumor efficacy is assessed by comparing tumor growth inhibition or survival rates between the treatment and control groups. In a study involving a MOLM-13 xenograft model, a combination of sorafenib with another agent showed a synergistic enhancement of anti-leukemic effects and prolonged survival.[5] Another study using an AML xenograft model demonstrated that sorafenib in combination with cytarabine (B982) significantly prolonged median survival.[6]
Conclusion
Flt3-IN-3 and sorafenib represent two distinct strategies for targeting FLT3 in AML. Flt3-IN-3 is a highly potent and likely more selective inhibitor of FLT3, which may offer a more favorable safety profile by minimizing off-target effects. In contrast, sorafenib's multi-kinase inhibitory activity provides a broader attack on cancer cell signaling, targeting not only FLT3-driven proliferation but also angiogenesis through VEGFR and PDGFR inhibition.[2][3][4] The selection of either inhibitor for further development or clinical application will depend on a comprehensive evaluation of their efficacy, safety, and the specific molecular characteristics of the AML being treated. Further head-to-head preclinical studies, particularly comprehensive kinome-wide selectivity profiling and in vivo comparative efficacy studies, are warranted to fully elucidate the relative advantages of these two inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sorafenib|Kinase Inhibitor|For Research Use [benchchem.com]
- 4. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Activity of the Multikinase Inhibitor Sorafenib in Combination With Cytarabine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Flt3-IN-31
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
This document provides critical safety and logistical guidance for the proper disposal of Flt3-IN-31, a small molecule inhibitor. This information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety, environmental protection, and regulatory compliance. As specific safety data sheets (SDS) for novel compounds like this compound may not always be readily available, these procedures are based on established best practices for handling potent, potentially hazardous chemical compounds in a laboratory setting.
Core Principle: Treat as Hazardous Waste
All materials contaminated with this compound must be handled and disposed of as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[1][2][3]
Data Presentation: Waste Stream Disposal Summary
The following table outlines the proper disposal methods for different types of waste generated during the handling of this compound.
| Waste Stream | Recommended Disposal Method | Container Type |
| Unused or Expired this compound (Solid) | Collect in a clearly labeled, sealed container for hazardous chemical waste.[4][5] | Original vial or a compatible, sealed hazardous waste container. |
| Solutions Containing this compound | Collect in a dedicated, sealed, and leak-proof container. Do not mix with incompatible chemicals.[3][5][6] | Labeled, shatter-resistant hazardous liquid waste container. |
| Contaminated Labware (Non-Sharps) | Place in a designated container for solid hazardous waste. This includes items like gloves, pipette tips, weighing paper, and contaminated wipes.[3][4][5] | Sealed and labeled hazardous waste bag or container. |
| Contaminated Sharps | Dispose of immediately in a designated sharps container for chemically contaminated sharps. This includes needles, syringes, and blades.[4][7] | Puncture-resistant, labeled sharps container for hazardous chemical waste. |
| Empty this compound Vials/Containers | Triple-rinse the container. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, pending institutional guidelines. After rinsing and defacing the label, the container may be disposed of as non-hazardous waste.[3][8] | N/A |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential for safety and compliance.
1. Waste Segregation at the Source:
-
At the point of generation, immediately segregate all waste contaminated with this compound from other waste streams.[2][5]
-
Use separate, clearly designated containers for solid, liquid, and sharp hazardous waste.[3][4]
2. Proper Labeling and Containment:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents (e.g., solvents).[5][6]
-
Keep containers securely closed at all times, except when adding waste.[6]
3. Storage of Hazardous Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5][6]
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.[3]
-
Store incompatible waste types separately to prevent dangerous reactions.[6]
4. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces and equipment.
-
A common and effective procedure is to wipe surfaces first with a suitable solvent (e.g., 70% ethanol) to solubilize the compound, followed by a thorough cleaning with soap and water.[4]
-
All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.[5]
5. Arranging for Final Disposal:
-
Follow your institution's specific procedures to request a pickup of hazardous waste.
-
This is typically handled by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
